UDP-xylose
Description
Propriétés
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxyoxan-2-yl) hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDLYVHOTZLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Metabolic Pathway of UDP-Xylose Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of glycoconjugates, most notably proteoglycans. The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins is dependent on the transfer of xylose from this compound, a process fundamental to the formation of the extracellular matrix and basement membranes. Consequently, the metabolic pathway responsible for this compound synthesis is of paramount interest for research into numerous physiological and pathological processes, including developmental biology, tissue repair, and cancer metastasis. This technical guide provides an in-depth overview of the core metabolic pathway of this compound synthesis, detailing the enzymatic reactions, summarizing key quantitative data, and providing comprehensive experimental protocols for the study of this pathway.
The Core Metabolic Pathway
The primary de novo pathway for this compound synthesis in most organisms is a two-step enzymatic process that begins with UDP-glucose. This pathway is highly conserved across species, from bacteria to humans.
Step 1: Oxidation of UDP-glucose
The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. This irreversible reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) . The reaction proceeds via a four-electron oxidation at the C6 position of the glucose moiety.[1][2] For every mole of UDP-glucose converted, two moles of NAD+ are reduced to NADH.[3]
Step 2: Decarboxylation of UDP-glucuronic acid
The second and final step is the decarboxylation of UDP-glucuronic acid to yield this compound. This reaction is catalyzed by This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.[4][5] This enzyme also utilizes NAD+ as a cofactor, which is transiently reduced and then reoxidized during the catalytic cycle.
The synthesis of this compound primarily occurs in the cytosol, with some evidence suggesting that in plants, certain isoforms of the enzymes may be localized to the Golgi apparatus.
Quantitative Data
The kinetic parameters of the enzymes involved in this compound synthesis are crucial for understanding the regulation of the pathway and for the development of potential inhibitors. The following tables summarize the available kinetic data for UGDH and UXS from various sources.
Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Homo sapiens | UDP-glucose | - | - | - | |
| NAD+ | - | - | - | ||
| Eucalyptus grandis | UDP-glucose | 60.7 ± 8.5 | 0.0679 ± 0.0092 | - | |
| NAD+ | 67.3 ± 17.9 | 0.1718 ± 0.0348 | - | ||
| Escherichia coli K-12 | UDP-glucose | 140 ± 20 | - | 1.9 ± 0.1 | |
| NAD+ | 220 ± 30 | - | - |
Table 2: Kinetic Parameters of this compound Synthase (UXS)
| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |
| Homo sapiens | UDP-glucuronic acid | - | - | 0.045 ± 0.002 | |
| Arabidopsis thaliana (AtUxs3) | UDP-glucuronic acid | ~100 | ~35 | - |
Experimental Protocols
Recombinant Expression and Purification of UGDH and UXS
This protocol describes the expression of His-tagged human UGDH and UXS in Escherichia coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
3.1.1. Expression
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET-28a) containing the codon-optimized gene for human UGDH or UXS with an N-terminal His6-tag.
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Incubation: Continue incubation at 18-20°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
3.1.2. Purification
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column. Store the purified enzyme at -80°C.
Enzyme Activity Assays
3.2.1. UGDH Activity Assay (Spectrophotometric)
This assay measures the rate of NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate or a cuvette containing:
-
100 mM Glycine buffer, pH 9.5
-
5 mM NAD+
-
5 mM UDP-glucose
-
Purified UGDH enzyme (concentration to be optimized)
-
-
Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer or plate reader. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of UGDH activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of NADH per minute.
3.2.2. UXS Activity Assay (HPLC-based)
This assay directly measures the conversion of UDP-glucuronic acid to this compound by separating the substrate and product using high-performance liquid chromatography (HPLC).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
1 mM UDP-glucuronic acid
-
1 mM NAD+ (optional, as UXS has a tightly bound NAD+)
-
Purified UXS enzyme (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by boiling for 2 minutes or by adding an equal volume of acetonitrile. Centrifuge to remove precipitated protein.
-
HPLC Analysis: Analyze the supernatant by HPLC. (See protocol 3.3).
-
Quantification: Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve of known this compound concentrations.
HPLC Analysis of UDP-Sugars
This protocol describes a method for the separation and quantification of UDP-sugars using anion-exchange HPLC.
-
HPLC System: An HPLC system equipped with a UV detector and an anion-exchange column (e.g., ZORBAX SAX, 4.6 x 250 mm, 5 µm) is required.
-
Mobile Phase: A gradient of two mobile phases is typically used:
-
Buffer A: 10 mM Ammonium Phosphate, pH 3.5
-
Buffer B: 500 mM Ammonium Phosphate, pH 3.5
-
-
Gradient: A typical gradient might be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 50% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 100% A
-
-
Detection: Monitor the elution of UDP-sugars by absorbance at 262 nm.
-
Quantification: Identify and quantify the UDP-sugars by comparing their retention times and peak areas to those of authentic standards.
Visualizations
Caption: The de novo metabolic pathway for this compound synthesis.
Caption: Experimental workflow for recombinant enzyme purification.
References
- 1. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of UDP-Xylose in the Initiation of Proteoglycan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a pivotal nucleotide sugar that serves as the primary donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins. This critical step, catalyzed by xylosyltransferases, marks the commitment to the formation of most proteoglycan types, including chondroitin, dermatan, and heparan sulfate. The availability and regulation of this compound are therefore tightly controlled cellular processes, essential for the proper assembly and function of the extracellular matrix. Dysregulation of this compound metabolism has been implicated in various developmental disorders and diseases, making the enzymes in its biosynthetic pathway potential therapeutic targets. This technical guide provides an in-depth overview of the synthesis, transport, and utilization of this compound in proteoglycan biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Proteoglycan Biosynthesis
Proteoglycans are a diverse class of macromolecules consisting of a core protein covalently attached to one or more GAG chains.[1] These complex structures are major components of the extracellular matrix and cell surfaces, where they play crucial roles in cell adhesion, migration, signaling, and tissue morphogenesis.[2][3] The biosynthesis of most proteoglycans is initiated in the endoplasmic reticulum (ER) and Golgi apparatus, beginning with the attachment of a xylose residue from this compound to a specific serine residue on the core protein.[4][5] This initial xylosylation is the rate-limiting step and is catalyzed by xylosyltransferases.[6] Following xylosylation, a common linker tetrasaccharide (GlcA-Gal-Gal-Xyl) is assembled before the polymerization of the specific GAG chains.[1][7]
The this compound Biosynthetic Pathway
This compound is synthesized in the cytoplasm and the lumen of the ER/Golgi from UDP-glucose in a two-step enzymatic process.[8][9]
-
UDP-glucose Dehydrogenase (UGDH): In the cytosol, UGDH catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[9][10]
-
This compound Synthase (UXS): UDP-GlcA is then transported into the lumen of the ER and Golgi apparatus, where it is decarboxylated by this compound synthase (also known as UDP-glucuronic acid decarboxylase) to form this compound.[11][12][13]
The synthesis of this compound is subject to feedback inhibition, where this compound itself can inhibit the activity of UGDH, thereby regulating the flux of precursors into the pathway.[14][15]
Figure 1: this compound Biosynthesis Pathway.
Transport of UDP-Sugars
The transport of UDP-GlcA from the cytosol into the Golgi lumen is a critical step, mediated by specific nucleotide sugar transporters (NSTs) of the solute carrier family 35 (SLC35).[9][16] While this compound can be synthesized within the Golgi, evidence also suggests the existence of a Golgi-localized this compound transporter, SLC35B4, which may contribute to the regulation of its luminal concentration.[16][17]
Initiation of Glycosaminoglycan Synthesis
The pivotal role of this compound is to serve as the donor substrate for xylosyltransferases (XylT), which catalyze the transfer of xylose to specific serine residues within the consensus sequence -Ser-Gly-X-Gly- on the proteoglycan core protein.[1][18] Vertebrates have two isoforms of this enzyme, Xylosyltransferase-I (XT-I) and Xylosyltransferase-II (XT-II).[2][19] This reaction is considered the initial and rate-limiting step in GAG biosynthesis.[6][20]
Figure 2: Initiation of GAG synthesis by xylosyltransferase.
Quantitative Data
The efficiency of xylosyltransferases is dependent on the specific enzyme isoform and the acceptor peptide sequence. The following tables summarize key kinetic parameters for these enzymes.
Table 1: Kinetic Parameters of Mouse Xylosyltransferases for Bikunin Peptide [21]
| Enzyme | Acceptor Peptide | KM (µM) |
| rmXylT1 | Bikunin Peptide | 20.48 |
| rmXylT2 | Bikunin Peptide | 11.72 |
Table 2: Kinetic Parameters of Human Xylosyltransferase I (XT-I) with Various Peptide Acceptors [22]
| Peptide Acceptor | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Bikunin Peptide 1 | 15.2 ± 1.5 | 0.45 ± 0.02 | 29,600 |
| Peptide 3 | 45.5 ± 4.2 | 0.21 ± 0.01 | 4,600 |
| Peptide 4 | 28.6 ± 2.9 | 0.13 ± 0.01 | 4,500 |
| Peptide 5 | 33.3 ± 3.5 | 0.25 ± 0.01 | 7,500 |
| Peptide 6 | 22.7 ± 2.1 | 0.19 ± 0.01 | 8,400 |
Table 3: Kinetic Parameters of Xyloglucan Xylosyltransferase 1 (XXT1) with Different UDP-Sugar Donors [23]
| UDP-Sugar Donor | KM (mM) | kcat (min-1) |
| This compound | 3.6 ± 0.7 | 77.2 ± 0.1 |
| UDP-Glucose | 21 ± 1 | 53.39 ± 0.03 |
| UDP-Arabinose | 13 ± 1 | 3.93 ± 0.05 |
| UDP-Galactose | 66 ± 29 | 0.7 ± 0.3 |
Experimental Protocols
Assay for Xylosyltransferase Activity
This protocol is adapted from established methods for measuring the incorporation of radiolabeled xylose into an acceptor peptide.[19][24]
Materials:
-
Enzyme preparation (e.g., purified recombinant xylosyltransferase or cell lysate)
-
Acceptor peptide (e.g., bikunin-derived peptide Q-E-E-E-G-S-G-G-G-Q-K)
-
UDP-[14C]Xylose
-
MES buffer (25 mM, pH 6.5)
-
Metal ions: MgCl2 (5 mM), MnCl2 (5 mM)
-
KF (5 mM)
-
Trichloroacetic acid (TCA) solutions (10% and 5%)
-
Nitrocellulose discs
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in a total volume of 100 µL containing:
-
50 µL of enzyme solution
-
25 mM MES buffer (pH 6.5)
-
25 mM KCl
-
5 mM KF
-
5 mM MgCl2
-
5 mM MnCl2
-
1.0 µM UDP-[14C]D-xylose
-
1.5 µM recombinant bikunin as the acceptor substrate.[24]
-
-
Incubate the reaction mixture at 37°C for 1.25 hours.[24]
-
Spot the reaction mixtures onto nitrocellulose discs.
-
After drying, wash the discs once for 10 minutes with 10% (w/v) TCA and three times with 5% TCA solution to remove unincorporated UDP-[14C]Xylose.[24]
-
Dry the discs and measure the incorporated radioactivity using a liquid scintillation counter.
Figure 3: Experimental workflow for xylosyltransferase activity assay.
UPLC/ESI-MS/MS Assay for Xylosyltransferase I Activity
A more modern and sensitive method utilizes Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.[25]
Materials:
-
Cell culture supernatants or cell lysates containing XT-I
-
Nonidet P-40 lysis buffer (for cell lysates)
-
UPLC/ESI-MS/MS system
Procedure:
-
For extracellular activity, collect cell culture supernatants.
-
For intracellular activity, generate cell lysates using Nonidet P-40 lysis buffer.
-
Centrifuge the samples to pellet debris.
-
Determine the XT-I activity in the supernatant using a previously described XT-I selective UPLC/ESI-MS/MS assay.[25] This method typically involves monitoring the formation of the xylosylated peptide product from the acceptor peptide and this compound.
Signaling and Regulation
The expression and activity of the enzymes involved in this compound synthesis and utilization are regulated by various signaling pathways. For instance, the expression of Xylosyltransferase I has been shown to be modulated by cytokines like Interleukin-1β (IL-1β) through signaling pathways involving AP-1, SAP/JNK, and p38.[6] This highlights the integration of proteoglycan biosynthesis with inflammatory and developmental signals.
Conclusion
This compound stands at a critical metabolic crossroads, linking central carbohydrate metabolism to the intricate process of proteoglycan biosynthesis. Its synthesis, transport, and utilization are precisely controlled to ensure the proper assembly of the extracellular matrix. The detailed understanding of the enzymes involved, their kinetics, and their regulation provides a foundation for investigating the pathological consequences of defects in this pathway and for the development of novel therapeutic strategies targeting diseases associated with aberrant proteoglycan synthesis. The methodologies and data presented in this guide offer valuable resources for researchers dedicated to unraveling the complexities of glycobiology and its impact on human health.
References
- 1. Proteoglycan - Wikipedia [en.wikipedia.org]
- 2. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Regulation of xylosyltransferase I gene expression by interleukin 1β in human primary chondrocyte cells: mechanism and impact on proteoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]
- 9. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 12. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 15. Regulatory aspects of glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. researchgate.net [researchgate.net]
- 22. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human Xylosyltransferase I—An Important Linker between Acute Senescence and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
UDP-Xylose as a Glycosyl Donor in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar that serves as the primary donor of xylose for the post-translational modification of proteins in mammals. Its most prominent role is initiating the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans, a process fundamental to the formation of the extracellular matrix, cell signaling, and tissue development. This compound is also involved in the O-glycosylation of specific proteins, such as Notch, influencing critical signaling pathways. This technical guide provides an in-depth overview of the biosynthesis of this compound, its transport, its function as a glycosyl donor, and the enzymes that mediate its transfer. Detailed experimental protocols and quantitative data are presented to support research and development in glycobiology and related therapeutic areas.
Biosynthesis of this compound
In mammals, this compound is synthesized from UDP-glucose through a two-step enzymatic process primarily located in the cytosol and the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[1][2][3]
-
Step 1: Oxidation of UDP-glucose. The cytosolic enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).
-
Step 2: Decarboxylation of UDP-GlcA. this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then converts UDP-GlcA to this compound.[2][4] In mammalian cells, UXS is a transmembrane enzyme located in the lumen of the ER and/or Golgi.
This pathway is tightly regulated. The final product, this compound, acts as a feedback inhibitor of the first enzyme, UGDH, thereby controlling the intracellular pool of both this compound and its precursor, UDP-GlcA. A deficiency in UXS activity leads to a dramatic increase in UDP-GlcA levels and a failure to initiate GAG synthesis.
Subcellular Transport
The spatial separation of the biosynthetic steps necessitates the transport of nucleotide sugars across organelle membranes.
-
UDP-GlcA Transport : The precursor UDP-GlcA, synthesized in the cytosol, is transported into the lumen of the ER and Golgi by specific nucleotide sugar transporters (NSTs), such as SLC35D1.
-
This compound Transport : Since UXS is located within the ER/Golgi lumen where xylosylation occurs, a transporter for this compound might seem redundant. However, evidence points to the existence of a functional Golgi this compound transporter, SLC35B4. Studies in mutant cell lines lacking UXS have shown that GAG synthesis can be rescued by expressing a cytosolic version of the enzyme. This demonstrates that this compound synthesized in the cytoplasm can be efficiently transported into the Golgi lumen to be used by xylosyltransferases. This suggests a potential bidirectional transport of this compound across the ER/Golgi membrane, which may play a role in the homeostasis of UDP-sugar pools.
This compound in Proteoglycan Synthesis
The most well-characterized role of this compound is the initiation of GAG chain synthesis on proteoglycan core proteins. This is a foundational step in the formation of essential extracellular matrix components like heparan sulfate (B86663) and chondroitin (B13769445) sulfate.
The process is catalyzed by two homologous enzymes, Xylosyltransferase 1 (XT1) and Xylosyltransferase 2 (XT2) . These are type II transmembrane proteins located in the Golgi apparatus. They transfer xylose from the donor substrate, this compound, to the hydroxyl group of specific serine (Ser) residues within the proteoglycan core protein. This creates a β-O-glycosidic linkage, forming the first layer of a common tetrasaccharide linker region: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser .
The recognition of serine residues for xylosylation is sequence-specific. While a perfect consensus sequence is not absolute, the minimal motif generally involves a glycine (B1666218) residue C-terminal to the serine (Ser-Gly). The efficiency of xylosylation is often enhanced by the presence of acidic amino acid residues (like glutamate (B1630785) or aspartate) flanking the Ser-Gly motif.
This compound in Glycoprotein Synthesis
Beyond proteoglycans, this compound is a donor for the modification of O-linked glucose (O-Glc) residues on certain glycoproteins. This modification is found on epidermal growth factor (EGF)-like repeats of proteins such as the Notch receptor and coagulation factors. The resulting structure is typically a trisaccharide, Xylα1-3Xylα1-3Glcβ1-O-Ser . This form of glycosylation is critical for modulating Notch signaling, which plays a central role in animal development.
Quantitative Data
The efficiency of xylosylation depends on the kinetic properties of the enzymes involved and the availability of substrates. The following tables summarize key kinetic parameters reported in the literature.
Table 1: Kinetic Parameters of Xylosyltransferases
| Enzyme | Substrate | Apparent Km | Source |
|---|---|---|---|
| Xylosyltransferase (from embryonic-chick cartilage) | This compound | 19 µM | |
| Xylosyltransferase (from embryonic-chick cartilage) | Smith-degraded proteoglycan | 45 µM (on a serine basis) |
| XXT1 (Xyloglucan Xylosyltransferase) | this compound | 3.6 ± 0.7 mM | |
Note: Kinetic values can vary significantly based on the enzyme source, acceptor substrate, and assay conditions.
Table 2: Kinetic Parameters of this compound Synthase (UXS)
| Enzyme | Substrate | Parameter | Value | Source |
|---|---|---|---|---|
| hUXS1 (Human) | UDP-glucuronic acid | kcat | 0.88 s-1 |
| hUXS1 (Human) | UDP-glucuronic acid | Km | 0.16 mM | |
Experimental Protocols
Xylosyltransferase (XylT) Activity Assay using Radiolabeled Donor
This protocol is adapted from established methods for measuring the transfer of radiolabeled xylose from UDP-[¹⁴C]Xyl to a synthetic peptide acceptor.
Objective: To quantify the enzymatic activity of XylT1 or XylT2 by measuring the incorporation of [¹⁴C]xylose into a specific acceptor peptide.
Materials:
-
Enzyme Source: Purified recombinant XylT1 or XylT2, or cell/tissue lysate.
-
Donor Substrate: UDP-[¹⁴C]Xylose (e.g., 3.0 × 10⁵ dpm/reaction).
-
Acceptor Substrate: Synthetic peptide containing a xylosylation motif, e.g., Q-E-E-E-G-S-G-G-G-Q-K (bikunin analog, 1 nmol/reaction).
-
Reaction Buffer: 25 mM MES-NaOH (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂.
-
Stop Solution: 100 mM EDTA, pH 8.0.
-
Separation Column: C18 solid-phase extraction cartridge or gel-filtration column (e.g., Superdex peptide).
-
Wash Buffer: 0.01 M HCl or water.
-
Elution Buffer: 80% Methanol or 3 M NH₄OH depending on the separation method.
-
Scintillation Cocktail & Counter.
Workflow Diagram:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., total volume of 20-40 µL). Add the reaction buffer, acceptor peptide, and enzyme preparation.
-
Initiate Reaction: Start the reaction by adding UDP-[¹⁴C]Xylose.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 to 16 hours, depending on enzyme activity).
-
Stop Reaction: Terminate the reaction by adding the stop solution (e.g., 900 µL of 100 mM EDTA).
-
Product Separation:
-
C18 Cartridge Method: Load the stopped reaction onto a pre-conditioned C18 cartridge. The hydrophobic peptide (now radiolabeled) will bind.
-
Wash the cartridge extensively with water or 0.01 M HCl to remove the polar, unreacted UDP-[¹⁴C]Xylose.
-
Elute the [¹⁴C]xylosylated peptide product with a solvent like 80% methanol.
-
Gel-Filtration Method: Alternatively, separate the higher molecular weight product from the smaller UDP-[¹⁴C]Xylose using a size-exclusion column like Superdex peptide.
-
-
Quantification: Add the eluted product to a scintillation vial with a suitable cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculation: Calculate enzyme activity based on the dpm (disintegrations per minute) of the product, the specific activity of the UDP-[¹⁴C]Xylose, and the incubation time.
Conclusion
This compound is a cornerstone of mammalian glycobiology. Its synthesis and subsequent transfer by xylosyltransferases represent the critical commitment step for the production of most proteoglycans, thereby controlling the assembly of the extracellular matrix and influencing a myriad of signaling events. The involvement of this compound in modifying key signaling proteins like Notch further underscores its importance. A thorough understanding of the enzymes that synthesize, transport, and transfer xylose offers significant opportunities for drug development, particularly in areas involving tissue regeneration, cancer biology, and congenital disorders of glycosylation. The methods and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this essential glycosyl donor.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of UDP-Xylose Synthase: From Discovery to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of important glycans across all domains of life.[1] In vertebrates, it is indispensable for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans, which are integral components of the extracellular matrix and play vital roles in cell signaling.[2][3] In plants, this compound is a key precursor for the synthesis of major cell wall polysaccharides such as xylan (B1165943) and xyloglucan.[4][5] The enzyme responsible for the synthesis of this compound is this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase (EC 4.1.1.35). This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound. The discovery and characterization of UXS have been fundamental to our understanding of glycobiology and have opened avenues for therapeutic intervention in diseases associated with defective proteoglycan synthesis.
The enzymatic activity for the conversion of UDP-glucuronic acid to this compound was first described in the mid-20th century, with foundational work on nucleotide sugar metabolism laying the groundwork for its identification. Since then, extensive research has elucidated the structure, mechanism, and regulation of UXS from various organisms, including humans, plants, and fungi.
Function and Enzymatic Properties of this compound Synthase
This compound synthase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. The enzyme catalyzes a complex three-step reaction that involves the oxidation of the C4 hydroxyl group of UDP-GlcA, followed by a decarboxylation at C5, and finally the reduction of the C4 keto group to yield this compound. This reaction is unique in that it involves both an oxidation and a reduction step, with the enzyme-bound NAD+ acting as a catalytic cofactor that is recycled during the reaction.
Quantitative Data on this compound Synthase Activity
The kinetic parameters and optimal conditions for UXS activity vary among different species. A summary of these properties for human and Arabidopsis thaliana UXS is presented below.
| Parameter | Human UXS (hUXS1) | Arabidopsis thaliana UXS (AtUxs3) | Reference |
| Kinetic Parameters | |||
| Km (UDP-GlcA) | Not explicitly stated | Not explicitly stated | |
| kcat | Not explicitly stated | Not explicitly stated | |
| Optimal Conditions | |||
| pH | 7.5 | 5.5 (active over a broad range of 4.5-9.5) | |
| Temperature (°C) | 25 | 30 (active between 22°C and 42°C) | |
| Inhibitors | |||
| UDP, NADH | Calcium, Manganese ions | ||
| Activators | |||
| NAD+ | Dithiothreitol (DTT) required for stability |
Physiological Role and Clinical Significance
In mammals, the primary role of this compound is to initiate the biosynthesis of proteoglycans by transferring a xylose residue to a specific serine residue on the core protein. This initial xylosylation step is the foundation for the assembly of the tetrasaccharide linker region, upon which long chains of glycosaminoglycans are built. Consequently, the activity of UXS is critical for the integrity and function of the extracellular matrix. A lack of UXS activity leads to a defective extracellular matrix, which can severely interfere with cell signaling pathways. Mutations in the gene encoding UXS can lead to severe developmental defects, such as the craniofacial abnormalities observed in the man o' war (mow) zebrafish mutant. Given the importance of proteoglycans in cell proliferation, migration, and adhesion, targeting UXS and proteoglycan biosynthesis is being explored as a potential strategy for cancer therapy.
In plants, this compound is a crucial precursor for the synthesis of hemicelluloses, which are major components of the plant cell wall. There are multiple isoforms of UXS in plants, localized in both the cytosol and the Golgi apparatus, highlighting the complex regulation of this compound supply for cell wall biosynthesis.
Experimental Protocols
Expression and Purification of Recombinant this compound Synthase
Objective: To produce and purify active recombinant UXS for subsequent enzymatic assays.
Methodology: This protocol is adapted from studies on Cryptococcus neoformans and Arabidopsis thaliana UXS.
-
Cloning: The coding sequence for the desired UXS is cloned into an appropriate bacterial expression vector (e.g., a pET vector with an N-terminal His-tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged UXS protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified protein in aliquots at -80°C.
-
This compound Synthase Activity Assay
Objective: To measure the enzymatic activity of UXS by quantifying the amount of this compound produced.
Methodology: This protocol is based on HPLC analysis of the reaction products.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM UDP-GlcA (substrate)
-
1 mM NAD+ (cofactor)
-
Purified UXS enzyme (e.g., 1-5 µg)
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific UXS being studied (e.g., 25°C for human UXS, 30°C for AtUxs3) for a set period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate the protein and collect the supernatant for analysis.
-
HPLC Analysis:
-
Analyze the supernatant by reversed-phase or anion-exchange HPLC.
-
Use a suitable column (e.g., Hypersil SAX-HPLC column or a C18 column).
-
Elute the nucleotide sugars using an appropriate buffer system (e.g., a gradient of ammonium (B1175870) formate (B1220265) or triethylamine-acetate).
-
Detect the products by monitoring the absorbance at 254 nm.
-
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Transient Kinetic Studies using Stopped-Flow Spectrometry
Objective: To study the pre-steady-state kinetics of the UXS reaction by monitoring the formation of NADH.
Methodology: This protocol is adapted from the study of human UXS.
-
Instrumentation: Use a stopped-flow spectrometer.
-
Reaction Conditions:
-
Prepare a solution of the enzyme in 50 mM Tris-HCl buffer (pH 7.5).
-
Prepare a substrate solution containing UDP-GlcA and NAD+ in the same buffer.
-
The final concentrations after mixing should be in the range of 10-25 µM for the enzyme, 0.5-10 mM for UDP-GlcA, and 0.5 mM for NAD+.
-
-
Measurement:
-
Rapidly mix the enzyme and substrate solutions in the stopped-flow instrument at 25°C.
-
Monitor the formation of enzyme-bound NADH by measuring the absorbance at 340 nm over time.
-
-
Data Analysis:
-
Convert the absorbance values to NADH concentration using the extinction coefficient of 6,220 M-1cm-1.
-
Analyze the resulting progress curves to determine the rates of NADH formation and consumption, providing insights into the individual steps of the catalytic mechanism.
-
Visualizations
This compound Biosynthesis Pathway and its Role in Proteoglycan Synthesis
Caption: Biosynthesis of this compound and its role in initiating proteoglycan synthesis.
Experimental Workflow for this compound Synthase Activity Assay
Caption: A generalized workflow for determining this compound synthase activity using HPLC.
Logical Relationship of UXS in Cellular Metabolism
Caption: Cellular localization and metabolic context of this compound synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Function of UDP-Xylose in Plant Cell Wall Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylosyl residues for the biosynthesis of major plant cell wall polysaccharides, including hemicelluloses like xylan (B1165943) and xyloglucan, as well as pectins and glycoproteins.[1] The synthesis, transport, and utilization of this compound are tightly regulated processes, occurring in distinct subcellular compartments. Understanding the molecular machinery governing this compound homeostasis is paramount for elucidating the mechanisms of plant cell wall assembly and for developing strategies to modify biomass for industrial applications. This guide provides a detailed overview of the biosynthesis, transport, and function of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.
Biosynthesis of this compound
The primary route for this compound synthesis in plants is the de novo pathway, which starts from UDP-glucose. This pathway is characterized by its subcellular compartmentalization, with enzymatic steps occurring in both the cytosol and the Golgi apparatus.[2][3]
The Core Biosynthetic Pathway
The conversion of UDP-glucose to this compound involves two key enzymatic steps:
-
Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH) . This reaction requires NAD+ as a cofactor.[1][2]
-
Decarboxylation: UDP-GlcA is irreversibly decarboxylated to form this compound. This reaction is catalyzed by UDP-glucuronic acid decarboxylase (UXS) , also known as this compound synthase.[4][5]
This pathway is subject to feedback inhibition, where the end-product, this compound, can inhibit the upstream enzyme UGDH, thereby regulating the flow of metabolites into this pathway.[1][2][6]
Subcellular Localization and Isoforms
Plants possess multiple isoforms of this compound Synthase (UXS), which are localized to different cellular compartments.[7] In the model plant Arabidopsis thaliana, there are six UXS genes:
-
Cytosolic Isoforms (UXS3, UXS5, UXS6): These soluble enzymes are responsible for the production of a cytosolic pool of this compound.[5][8][9]
-
Golgi-Localized Isoforms (UXS1, UXS2, UXS4): These are putative type II membrane proteins with their catalytic domains facing the Golgi lumen, where they synthesize this compound directly at the site of polysaccharide formation.[2][3][5]
Despite the presence of Golgi-localized UXS enzymes, genetic studies have demonstrated that the cytosolic pool of this compound is the major source for the synthesis of both xylan and xyloglucan.[8] Triple mutants lacking the cytosolic UXS isoforms (uxs3 uxs5 uxs6) exhibit severe defects in secondary wall thickening and a significant reduction in cell wall xylose content, whereas triple mutants for the Golgi-localized isoforms (uxs1 uxs2 uxs4) show no obvious phenotype.[5]
Transport of this compound into the Golgi Lumen
Since the primary pool of this compound is synthesized in the cytosol and the xylosyltransferases that build cell wall polymers are located in the Golgi apparatus, transport across the Golgi membrane is a critical step.[3][8] This process is mediated by a family of specific This compound Transporters (UXTs) , which are nucleotide sugar transporters (NSTs) residing in the Golgi membrane.[10][11]
In Arabidopsis, three transporters (UXT1, UXT2, and UXT3) have been identified to move cytosolic this compound into the Golgi lumen.[10][12] Genetic evidence confirms their importance; while single mutants in UXT1 show a substantial (~30%) reduction in stem cell wall xylose, a triple mutant (uxt1 uxt2 uxt3) exhibits severe phenotypes, including collapsed xylem vessels and significantly reduced xylan content, resembling known xylan-deficient mutants.[10][12][13] This underscores the essential role of these transporters in supplying the necessary substrate for hemicellulose biosynthesis.[13]
Utilization in Polysaccharide Synthesis
Inside the Golgi lumen, this compound serves as the activated sugar donor for various glycosyltransferases (GTs) involved in constructing the plant cell wall.
-
Xylan: this compound is the donor for the β-(1,4)-linked D-xylosyl residues that form the backbone of xylan, the second most abundant polysaccharide in dicot secondary cell walls.[4][8]
-
Xyloglucan: It is used to add α-(1,6)-linked xylosyl residues as side chains to the glucan backbone of xyloglucan, the primary hemicellulose in the primary cell walls of eudicots.[1][8]
-
Pectins and Glycoproteins: Xylose is also a component of other polysaccharides, such as the pectic polysaccharide rhamnogalacturonan II (RG-II), and is required for the N-glycosylation of proteins.[1]
Quantitative Impact of Altered this compound Homeostasis
Disruption of genes involved in the synthesis or transport of this compound has a quantifiable impact on plant cell wall composition. The data below, compiled from studies in Arabidopsis thaliana, illustrates the critical role of the cytosolic synthesis pathway and Golgi transport.
Table 1: Cell Wall Monosaccharide Composition in this compound Synthesis Mutants
| Genotype | Xylose (mol%) | Phenotype | Reference |
|---|---|---|---|
| Wild Type | 18.5 ± 0.8 | Normal growth | [5] |
| uxs1 uxs2 uxs4 (Golgi UXS) | 18.1 ± 0.6 | No obvious phenotype | [5] |
| uxs3 uxs5 uxs6 (Cytosolic UXS) | 10.2 ± 0.5 | Irregular xylem, dwarfism |[5] |
Table 2: Cell Wall Xylose Content in this compound Transporter Mutants
| Genotype | Relative Xylose Content (%) | Phenotype | Reference |
|---|---|---|---|
| Wild Type | 100 | Normal growth | [10][12] |
| uxt1 | ~70 | Slight reduction in growth | [10] |
| uxt1 uxt2 uxt3 | ~40 | Collapsed xylem, severe dwarfism |[12] |
Key Experimental Protocols
Protocol: Assay of this compound Synthase (UXS) Activity via HPLC
This protocol is adapted from methods used to characterize recombinant UXS enzymes.[1]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM NAD+
-
5 mM Dithiothreitol (DTT)
-
1 mM UDP-Glucuronic Acid (substrate)
-
1-5 µg of purified recombinant UXS enzyme or protein extract.
-
-
Incubation: Incubate the reaction mixture at 30°C for 20-60 minutes. The optimal time may vary depending on enzyme activity.
-
Reaction Termination: Stop the reaction by boiling the mixture for 2 minutes or by adding 50 µL of ethanol.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet precipitated protein.
-
HPLC Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a strong anion exchange (SAX) column.
-
Mobile Phase: Use a gradient of ammonium (B1175870) phosphate (B84403) buffer.
-
Detection: Monitor the eluate at 254 nm.
-
-
Quantification: Calculate the amount of this compound produced by comparing the peak area to a standard curve generated with authentic this compound.
Protocol: Analysis of Cell Wall Monosaccharide Composition
This is a standard protocol for determining the neutral sugar composition of plant cell walls.[14]
-
Cell Wall Isolation: Prepare Alcohol Insoluble Residue (AIR) from plant tissue (e.g., stems) by sequentially washing with 70% ethanol, 1:1 methanol:chloroform, and 100% acetone (B3395972) to remove soluble components. Dry the resulting AIR.
-
Starch Removal: Destarch the AIR by treating with α-amylase.
-
Acid Hydrolysis: Hydrolyze 2-5 mg of destarched AIR in 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour. This cleaves the glycosidic bonds, releasing monosaccharides.
-
Derivatization (Alditol Acetates):
-
Dry the hydrolyzed sample under a stream of nitrogen.
-
Reduce the monosaccharides to their corresponding alditols by adding 1 M ammonium hydroxide (B78521) containing 10 mg/mL sodium borohydride. Incubate for 1 hour at room temperature.
-
Neutralize with glacial acetic acid.
-
Acetylate the alditols by adding acetic anhydride (B1165640) and incubating at 121°C for 30 minutes.
-
-
Extraction: After cooling, add dichloromethane (B109758) (DCM) and water. Vortex and centrifuge. Collect the lower DCM phase containing the alditol acetates.
-
GC-MS Analysis: Analyze the alditol acetate (B1210297) derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Identify and quantify the individual monosaccharides (xylose, glucose, arabinose, etc.) by comparing retention times and peak areas to known standards.
Conclusion and Future Directions
This compound is a linchpin metabolite in plant cell wall biosynthesis. The spatial separation of its primary synthesis site (cytosol) from its site of utilization (Golgi) necessitates a coordinated system of synthesis and transport to ensure an adequate supply for polymer construction. Genetic studies have been instrumental in dissecting the relative importance of the different UXS isoforms and identifying the essential UXT transporters.
Future research will likely focus on the higher-order regulation of this pathway, including the transcriptional control of UXS and UXT genes and the potential for protein-protein interactions to form metabolons that channel this compound directly to specific glycosyltransferases. For drug development and biotechnology, manipulating the expression of UXS or UXT genes offers a promising avenue for altering the xylose content of biomass, which can impact properties such as digestibility for biofuels and the material properties of wood and fiber.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]
- 4. The UDP-Glucuronate Decarboxylase Gene Family in Populus: Structure, Expression, and Association Genetics | PLOS One [journals.plos.org]
- 5. Role of UDP-Glucuronic Acid Decarboxylase in Xylan Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - ProQuest [proquest.com]
- 7. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
The Linchpin of Development: A Technical Guide to UDP-Xylose in Vertebrate Morphogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the foundation for the biosynthesis of most proteoglycans in vertebrates. Its production, catalyzed by a highly conserved enzymatic pathway, is a rate-limiting step for the formation of glycosaminoglycan (GAG) chains. These chains are essential for the structure of the extracellular matrix and, crucially, for the function of numerous signaling pathways that orchestrate embryonic development. Deficiencies in the this compound supply lead to catastrophic failures in morphogenesis, particularly in skeletal and craniofacial structures. This guide provides an in-depth examination of the this compound biosynthetic pathway, its role in proteoglycan synthesis, its profound impact on vertebrate development, and its modulation of key signaling pathways including FGF, Wnt, and Hedgehog. We present quantitative data on pathway components, detailed experimental protocols for analysis, and visual diagrams of the core biological processes to equip researchers with a comprehensive understanding of this vital metabolic nexus.
The this compound Biosynthetic Pathway
The synthesis of this compound in vertebrates is a two-step intracellular process primarily localized to the Golgi apparatus.[1][2] The pathway begins with UDP-glucose, a common precursor in cellular metabolism.
-
Step 1: Oxidation. UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose 6-dehydrogenase (UGDH).[3][4] This reaction is an NAD+-dependent four-electron oxidation.[5] UGDH exists in a dynamic equilibrium between dimeric and hexameric forms, and this quaternary structure is essential for its optimal activity and allosteric regulation.[6]
-
Step 2: Decarboxylation. UDP-glucuronic acid is then decarboxylated to form this compound by the enzyme UDP-glucuronic acid decarboxylase 1 (UXS1), also known as this compound synthase.[3][7][8] This NAD+-dependent reaction proceeds through intermediate steps involving a 4-keto-uridyl intermediate.[9][10] The active form of UXS1 is a tetramer.[2]
This pathway is subject to feedback inhibition, where the final product, this compound, can allosterically inhibit UGDH, thereby regulating the flux of UDP-sugars.[11]
Figure 1: The this compound Biosynthetic Pathway.
Role in Proteoglycan Synthesis
In vertebrates, the primary function of this compound is to initiate the synthesis of glycosaminoglycan (GAG) chains on proteoglycan core proteins.[3][12] This process, known as xylosylation, is the first and committing step in the formation of a common tetrasaccharide linker (GlcA-Gal-Gal-Xyl) that attaches the GAG chain to a specific serine residue on the core protein.[3][7]
The reaction is catalyzed by xylosyltransferases (XylT1 and XylT2), which transfer the xylose moiety from this compound to the hydroxyl group of the serine residue.[7] Following xylosylation, a series of glycosyltransferases sequentially add two galactose residues and a glucuronic acid residue to complete the linker. From this linker, specific polymerases extend the characteristic repeating disaccharide units of GAGs like heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS).
Figure 2: Initiation of Glycosaminoglycan (GAG) Synthesis.
Impact on Vertebrate Development
The critical role of this compound is starkly illustrated by genetic studies in model organisms. In zebrafish, loss-of-function mutations in the uxs1 gene, such as the man o' war (mow) allele, result in a complete inability to synthesize this compound.[3] This leads to a catastrophic loss of GAGs and severe developmental abnormalities.
Homozygous uxs1 mutants exhibit a dramatic reduction in Alcian blue-positive, proteoglycan-rich extracellular matrix in all cartilaginous structures.[3] This results in profound defects in the morphogenesis and histogenesis of the craniofacial skeleton, including the neurocranium and pharyngeal arches.[3][13] The organization of chondrocytes, perichondrium, and bone is disrupted, underscoring the essential role of proteoglycans in skeletal cell organization and extracellular matrix production.[3]
Involvement in Core Signaling Pathways
Proteoglycans, particularly heparan sulfate proteoglycans (HSPGs), are not merely structural components but are indispensable co-receptors and modulators for major signaling pathways that govern development. By controlling the availability of this compound, cells regulate the synthesis of HSPGs and thereby control these signaling events.
Fibroblast Growth Factor (FGF) Signaling
HSPGs are essential co-receptors for FGF signaling. They facilitate the formation of a stable ternary complex between the FGF ligand, its receptor (FGFR), and the HS GAG chain. This complex is required for receptor dimerization and subsequent activation of downstream intracellular signaling cascades. A lack of this compound leads to a loss of HSPGs, impairing FGF signaling and contributing to skeletal and other developmental defects.
Wnt Signaling
HSPGs, such as those of the Glypican and Syndecan families, play multifaceted roles in Wnt signaling. They are required for the proper distribution and reception of Wnt ligands.[1][14][15] HSPGs can bind directly to Wnt proteins, concentrating them at the cell surface and facilitating their presentation to the Frizzled receptor and LRP5/6 co-receptor complex.[16] In zebrafish and Xenopus, disruption of the glypican Gpc4 (also known as Knypek) impairs non-canonical Wnt signaling and disrupts convergent extension movements during gastrulation.[14]
Figure 3: Model of HSPG Involvement in Wnt Signaling.
Hedgehog (Hh) Signaling
The formation of a proper Hedgehog (Hh) morphogen gradient is critically dependent on HSPGs.[17][18] Hh ligands are lipid-modified and tend to remain membrane-associated. HSPGs, particularly glypicans, are required for the movement and spread of Hh across tissues to form a long-range concentration gradient.[18][19] They act as carriers or scaffolds, facilitating the "hand-off" of Hh ligands from cell to cell.[18] In uxs1 mutants, the disruption of Hh signaling, evidenced by altered expression of the Hh target gene patched, contributes to the observed skeletal defects.[3]
Figure 4: Model of HSPG Role in Hedgehog Gradient Formation.
Quantitative Data
Precise regulation of the this compound pathway is critical. The kinetic properties of its enzymes and the phenotypic outcomes of its disruption provide quantitative insights into its importance.
| Table 1: Kinetic Parameters of this compound Pathway Enzymes (Human) | ||
| Enzyme | Parameter | Value |
| UDP-Glucose Dehydrogenase (UGDH) | KM for UDP-Glucose | 7.6 µM - 55 µM[11][20] |
| Kcat | 1.2 s-1[20] | |
| This compound Synthase (UXS1) | KM for UDP-GlcA | Data not readily available in cited literature |
| Kcat | Data not readily available in cited literature | |
| Note: Kinetic values can vary based on experimental conditions (pH, temperature, buffer composition). The range for UGDH reflects values from multiple studies. |
| Table 2: Phenotypic Consequences of uxs1 Inactivation in Zebrafish | |
| Domain | Phenotype |
| Morphology | Severe reduction/absence of craniofacial cartilages |
| Defective chondrocyte and perichondrium organization | |
| Abnormal craniofacial shape and dimensions | |
| Biochemical | Dramatic reduction of GAG content |
| Absence of this compound synthesis | |
| Molecular | Disrupted expression of skeletal development genes (col10a1, indian hedgehog, patched) |
| Upregulation of skeletal fate regulators (sox9a, sox9b, runx2b) |
Experimental Protocols
Protocol 1: Assay of this compound Synthase (UXS1) Activity by Capillary Electrophoresis
This method, adapted from descriptions of analyses of uxs1 mutants[3], quantifies the conversion of UDP-GlcA to this compound.
-
Workflow:
Figure 5: UXS1 Activity Assay Workflow.
-
Methodology:
-
Enzyme Preparation: Prepare clarified lysate from cells or tissues expressing wild-type or mutant UXS1, or use purified recombinant UXS1 protein.
-
Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
50 mM Tris-HCl buffer, pH 7.5
-
1 mM NAD+
-
5 mM Dithiothreitol (DTT)
-
1 mM UDP-Glucuronic Acid (substrate)
-
Enzyme preparation (e.g., 10-20 µg total protein)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C. Time course experiments (e.g., 0, 30, 60, 120 minutes, or up to 18 hours for detecting low activity) are recommended.[3]
-
Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes, followed by centrifugation at >12,000 x g for 10 minutes to pellet precipitated protein.
-
Capillary Electrophoresis (CE):
-
Analyze the supernatant using a CE system equipped with a UV detector set to 260 nm.
-
Use an uncoated fused-silica capillary.
-
The running buffer could be a borate (B1201080) buffer (e.g., 50 mM sodium borate, pH 9.0).
-
Inject the sample using pressure injection.
-
-
Data Analysis: Identify and integrate the peak areas corresponding to UDP-GlcA and this compound based on the retention times of known standards. Calculate the amount of product formed over time to determine enzyme activity.
-
Protocol 2: Analysis of UDP-Sugars by HPLC
This protocol outlines a general method for extracting and quantifying UDP-sugars from animal tissues or cultured cells.[21][22][23][24]
-
Methodology:
-
Sample Collection: Flash-freeze tissue samples (~50-100 mg) or cell pellets (~1-5 million cells) in liquid nitrogen and store at -80°C.
-
Extraction:
-
Pulverize frozen tissue using a cryogenic grinder.
-
Add 500 µL of a cold quenching/extraction solution (e.g., chloroform:methanol, 3:7 v/v) to the pulverized tissue or cell pellet.[24]
-
Incubate at -20°C for 2 hours, vortexing every 30 minutes.
-
Add 400 µL of cold water, vortex thoroughly, and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing the UDP-sugars.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a graphitized carbon SPE cartridge. Condition the cartridge according to the manufacturer's instructions.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove salts and unbound contaminants.
-
Elute the UDP-sugars with an appropriate buffer (e.g., 25% acetonitrile (B52724) in 50 mM triethylammonium (B8662869) acetate).
-
Lyophilize the eluate and resuspend in a known volume of mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Use a porous graphitic carbon (PGC) or a suitable ion-pair reversed-phase C18 column.[24]
-
Employ a gradient elution system. For example, Mobile Phase A: 10 mM ammonium (B1175870) formate, pH 7.0; Mobile Phase B: Acetonitrile.
-
Detect UDP-sugars by UV absorbance at 262 nm or by coupling the HPLC to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity.[24]
-
-
Quantification: Generate a standard curve using known concentrations of UDP-glucose, UDP-GlcA, and this compound to quantify the amounts in the biological samples.
-
Protocol 3: Quantitative Analysis of GAGs by Safranin-O Staining
This protocol uses the stoichiometric binding of the cationic dye Safranin-O to the anionic GAGs in tissue sections to quantify GAG content.[25][26]
-
Methodology:
-
Tissue Processing: Fix tissue samples in 4% paraformaldehyde, process, and embed in paraffin. Cut sections (e.g., 5-7 µm thick) and mount on glass slides.
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin (B73222) for 5 minutes to stain nuclei.
-
Rinse in water.
-
Stain with 0.1% Fast Green for 3 minutes to provide a counterstain for non-cartilaginous tissue.
-
Rinse with 1% acetic acid for 10 seconds.
-
Stain with 0.1% Safranin-O solution for 5 minutes. GAG-rich areas will stain red/orange.
-
Dehydrate through an ethanol (B145695) series, clear with xylene, and coverslip.
-
-
Image Acquisition:
-
Using a light microscope with a calibrated digital camera, capture images of the stained sections under consistent lighting conditions.
-
Capture a background image (an empty area of the slide) for background correction.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji).
-
Convert the color images to a suitable color space (e.g., RGB or HSB).
-
Correct for uneven illumination using the background image.
-
Select the red channel, as its intensity is inversely proportional to the red stain.
-
Measure the mean gray value in defined regions of interest (ROIs) within the cartilage.
-
Convert the measured light intensity to absorbance (Optical Density, OD = log10(background intensity / ROI intensity)). The OD is directly proportional to the dye concentration and thus to the GAG content.
-
-
Calibration (Optional): Correlate the OD values with GAG content determined by a biochemical method (e.g., DMMB assay) on adjacent tissue samples to create a standard curve for absolute quantification.
-
Protocol 4: Generation of uxs1 Knockout Zebrafish via CRISPR/Cas9
This protocol provides a workflow for creating a stable uxs1 knockout zebrafish line.[27][28][29]
-
Methodology:
-
sgRNA Design and Synthesis:
-
Identify a suitable target site in an early exon of the zebrafish uxs1 gene using a design tool (e.g., CRISPRscan). The target should be a 20-bp sequence followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Synthesize the single-guide RNA (sgRNA) using an in vitro transcription kit (e.g., T7 polymerase-based). Purify the resulting sgRNA.
-
-
Microinjection Preparation:
-
Prepare the injection mix in nuclease-free water. Combine:
-
Purified Cas9 protein (e.g., 300-500 ng/µL final concentration).
-
Synthesized uxs1 sgRNA (e.g., 25-50 ng/µL final concentration).
-
Phenol Red (0.05%) as a visualization aid.
-
-
Incubate at 37°C for 5 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex. Place on ice.
-
-
Microinjection:
-
Collect freshly fertilized eggs from a wild-type zebrafish cross.
-
Using a microinjection apparatus, inject approximately 1-2 nL of the RNP mix into the cell of one-cell stage embryos.
-
-
Screening for Efficacy (F0 Generation):
-
At 24-48 hours post-fertilization (hpf), sacrifice a small subset (n=8-10) of the injected F0 embryos.
-
Extract genomic DNA from each embryo.
-
Perform PCR using primers that flank the sgRNA target site.
-
Analyze the PCR products for mutations using a heteroduplex mobility assay (HMA) on a polyacrylamide gel or by Sanger sequencing. The presence of indels (insertions/deletions) confirms successful editing.
-
-
Raising a Founder Line:
-
Raise the remaining F0 injected embryos to adulthood.
-
Outcross individual F0 fish to wild-type fish.
-
Screen the resulting F1 progeny for germline transmission of mutations using the same PCR and sequencing strategy as in step 4.
-
-
Establishing a Stable Mutant Line:
-
Identify an F1 fish carrying a desired mutation (e.g., a frameshift-inducing indel).
-
Incross heterozygous F1 siblings (F1 x F1) to generate F2 embryos with homozygous (uxs1 -/-), heterozygous (uxs1 +/-), and wild-type (uxs1 +/+) genotypes in Mendelian ratios.
-
Confirm the loss of Uxs1 function and analyze the developmental phenotype in the homozygous mutants.
-
-
Conclusion and Future Directions
This compound stands at a critical metabolic crossroads, directly linking central carbon metabolism to the complex processes of extracellular matrix assembly and intercellular signaling. Its role as the initiator of GAG synthesis makes its biosynthetic pathway a master regulator of vertebrate development. As demonstrated by the severe phenotypes of uxs1 mutants, without this compound, the intricate signaling networks that pattern the embryo collapse, leading to profound structural defects.
For drug development professionals, the enzymes UGDH and UXS1 represent potential therapeutic targets. Inhibiting this pathway could be a strategy to modulate GAG synthesis in diseases characterized by excessive proteoglycan production, such as certain cancers or fibrotic conditions. Conversely, understanding the regulation of this pathway could offer avenues to enhance tissue repair and regeneration where robust GAG synthesis is required. Future research should focus on elucidating the tissue-specific regulation of the this compound pathway, identifying novel regulators, and exploring the therapeutic potential of modulating UGDH and UXS1 activity in disease models.
References
- 1. Frontiers | Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal [frontiersin.org]
- 2. Reactome | UXS1 tetramer decarboxylates UDP-glucuronate to this compound [reactome.org]
- 3. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-glucose dehydrogenase activity and optimal downstream cellular function require dynamic reorganization at the dimer-dimer subunit interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Functions of heparan sulfate proteoglycans in cell signaling during development | Semantic Scholar [semanticscholar.org]
- 8. UXS1 UDP-glucuronate decarboxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Examining craniofacial variation among crispant and mutant zebrafish models of human skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations affecting craniofacial development in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. repository.yu.edu [repository.yu.edu]
- 17. Sweet on Hedgehogs: regulatory roles of heparan sulfate proteoglycans in Hedgehog-dependent cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of glycosaminoglycan modification in Hedgehog regulated tissue morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hedgehog pathway modulation by glypican 3-conjugated heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 22. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method for quantitative analysis of glycosaminoglycan distribution in cultured natural and engineered cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Microspectrophotometric quantitation of glycosaminoglycans in articular cartilage sections stained with Safranin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 28. giraldezlab.org [giraldezlab.org]
- 29. CRISPR-Cas9-Mediated Genomic Deletions Protocol in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UDP-Xylose in Fungal Polysaccharide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a variety of essential polysaccharides and glycoconjugates in fungi. These xylose-containing structures, including components of the fungal cell wall and capsule, are often indispensable for fungal viability, morphogenesis, and pathogenicity. Consequently, the biosynthetic and transport pathways of this compound represent promising targets for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, its transport into the secretory pathway, and its subsequent utilization in the assembly of key fungal polysaccharides, with a particular focus on the well-characterized pathways in the pathogenic yeast Cryptococcus neoformans and relevance to other fungi such as Aspergillus fumigatus. Detailed experimental protocols for the key enzymes and transporters in this pathway are also provided to facilitate further research in this area.
Introduction
Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The fungal cell wall and, in some species, a surrounding polysaccharide capsule are crucial for fungal survival and virulence, representing ideal targets for antifungal drug development due to their absence in human cells.[1] A key component of these structures in many pathogenic fungi is the pentose (B10789219) sugar, xylose. The activated form of this sugar, this compound, is the donor substrate for xylosyltransferases, which incorporate xylose into a range of polysaccharides.[2][3]
In the opportunistic pathogen Cryptococcus neoformans, this compound is essential for the synthesis of glucuronoxylomannan (GXM), the primary component of its antiphagocytic polysaccharide capsule.[4][5] The absence of xylose in the capsule, due to defects in this compound synthesis or transport, renders the fungus avirulent. In other fungi, such as Aspergillus fumigatus, xylose is a component of mannans (xylomannans) in the cell wall, which are also implicated in fungal biology and interaction with the host.
This guide details the core biochemical steps governing the availability and use of this compound for fungal polysaccharide synthesis.
This compound Biosynthesis Pathway
In fungi, this compound is synthesized in the cytosol from UDP-glucose via a two-step enzymatic pathway. This pathway is highly conserved across eukaryotes.
-
Step 1: Oxidation of UDP-Glucose. The first step is the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH).
-
Step 2: Decarboxylation of UDP-Glucuronic Acid. The second and final step is the NAD+-dependent decarboxylation of UDP-GlcA to this compound, catalyzed by UDP-glucuronic acid decarboxylase, also known as this compound synthase (UXS).
This biosynthetic pathway is subject to feedback inhibition, where the end product, this compound, can inhibit UDP-glucose dehydrogenase, thereby regulating its own synthesis.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the biosynthetic enzymes have been most extensively studied in Cryptococcus neoformans.
| Enzyme | Fungus | Substrate | Apparent K_m | Apparent V_max | Optimal pH | Inhibitors | Reference(s) |
| UDP-Glucose Dehydrogenase (UGD1) | C. neoformans | UDP-Glucose | 1.5 mM | - | 7.5 | This compound (K_i = 0.3 mM), NADH (K_i = 0.1-0.2 mM) | |
| NAD+ | 0.1 mM | - | |||||
| UDP-Glucuronic Acid Decarboxylase (UXS1) | C. neoformans | UDP-Glucuronic Acid | ~0.7 mM | 0.8 µmol/min/mg | ~7.4 | This compound, NADH, UDP | |
| NAD+ | K_a = 0.2 mM | - |
Transport of this compound into the Secretory Pathway
Polysaccharide synthesis occurs within the lumen of the Golgi apparatus. Since this compound is synthesized in the cytosol, it must be transported across the Golgi membrane. This transport is mediated by specific nucleotide sugar transporters (NSTs), which typically function as antiporters, exchanging a cytosolic nucleotide sugar for a luminal nucleoside monophosphate (e.g., UMP).
In C. neoformans, two homologous this compound transporters, Uxt1 and Uxt2, have been identified and characterized. These transporters are essential for xylosylation of capsular polysaccharides and are consequently critical for fungal virulence. Both Uxt1 and Uxt2 also demonstrate the ability to transport UDP-galactofuranose.
Quantitative Data: Transporter Kinetics
Kinetic analysis of the this compound transporters Uxt1 and Uxt2 from C. neoformans has revealed distinct properties.
| Transporter | Fungus | Substrate | Apparent K_m | Apparent V_max | Reference(s) |
| Uxt1 | C. neoformans | This compound | 1.0 ± 0.2 µM | 20.4 ± 0.6 nM/s | |
| Uxt2 | C. neoformans | This compound | 2.2 ± 0.5 µM | 2.2 ± 0.1 nM/s |
Role in Fungal Polysaccharide Synthesis
Once in the Golgi lumen, this compound is utilized by various xylosyltransferases to add xylose residues to growing polysaccharide chains.
Glucuronoxylomannan (GXM) in Cryptococcus neoformans
GXM is the major component of the cryptococcal capsule and consists of a linear α-1,3-mannan backbone with β-1,2-glucuronic acid and β-1,2- or β-1,4-xylose side chains. The addition of these xylose side chains is critical for the structural integrity and function of the capsule, and as mentioned, is essential for virulence.
Xylomannan in Aspergillus fumigatus
The cell wall of Aspergillus fumigatus contains a variety of polysaccharides, including galactomannan (B225805) and mannans. While galactomannan is a well-known diagnostic marker, other mannans can be modified with xylose to form xylomannans. The precise structure and biosynthetic pathway of xylomannan in A. fumigatus are less well-defined than GXM in C. neoformans, but it is understood that this compound is the donor for the xylosyltransferases involved in its synthesis. The transcription factor XlnR is known to regulate the expression of genes involved in xylose metabolism and may play a role in the regulation of xylomannan synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound metabolism in fungi.
Recombinant Expression and Purification of His-tagged UDP-Glucose Dehydrogenase (UGD1)
This protocol describes the expression of a 6xHis-tagged fungal UGD1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a 6xHis-tag (e.g., pET series)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose resin
-
Lysozyme (B549824), DNase I, Protease inhibitors
Protocol:
-
Expression:
-
Transform E. coli BL21(DE3) with the UGD1 expression plasmid.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4 hours at 30°C.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste) supplemented with lysozyme (1 mg/mL) and protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Add DNase I and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged UGD1 with 5 column volumes of Elution Buffer, collecting fractions.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., containing glycerol) at 4°C.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
UDP-Glucose Dehydrogenase Activity Assay by HPLC
This assay measures the production of UDP-GlcA from UDP-glucose by monitoring the separation and quantification of these UDP-sugars using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified UGD1 enzyme
-
Reaction Buffer: 100 mM Glycine, pH 8.7
-
UDP-glucose solution (substrate)
-
NAD+ solution (cofactor)
-
Anion-exchange HPLC column (e.g., ZORBAX SAX)
-
HPLC system with UV detector (262 nm)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube containing Reaction Buffer, a final concentration of 2 mM NAD+, and 5 mM UDP-glucose.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a known amount of purified UGD1 enzyme. The final reaction volume is typically 50-100 µL.
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.
-
-
Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein (e.g., 13,000 x g for 10 minutes).
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the anion-exchange HPLC column.
-
Separate the UDP-sugars using an appropriate gradient of a salt buffer (e.g., ammonium (B1175870) phosphate).
-
Detect the UDP-sugars by their absorbance at 262 nm.
-
Quantify the amount of UDP-GlcA produced by comparing the peak area to a standard curve of known UDP-GlcA concentrations.
-
UDP-Glucuronic Acid Decarboxylase (UXS1) Activity Assay
This assay measures the conversion of UDP-GlcA to this compound.
Materials:
-
Purified or partially purified UXS1 enzyme
-
Reaction Buffer: 40 mM Tris-HCl, pH 7.4
-
UDP-GlcA solution
-
NAD+ solution
-
Phenol:Chloroform (1:1)
-
HPLC system as described in 5.2
Protocol:
-
Reaction Setup:
-
In a 50 µL final volume, combine Reaction Buffer, 1 mM NAD+, and 1 mM UDP-GlcA.
-
Pre-incubate at room temperature (23°C).
-
Start the reaction by adding the UXS1-containing enzyme preparation.
-
-
Reaction and Termination:
-
Incubate for 15 minutes at 23°C.
-
Stop the reaction by adding 50 µL of phenol:chloroform (1:1), vortexing, and centrifuging to separate the phases.
-
-
Analysis:
-
Carefully remove the upper aqueous phase for analysis.
-
Analyze the sample by HPLC as described for the UGD1 assay to separate and quantify UDP-GlcA and this compound.
-
Calculate enzyme activity based on the amount of this compound produced or UDP-GlcA consumed over time.
-
In Vitro this compound Transport Assay using Proteoliposomes
This protocol describes the functional reconstitution of a fungal this compound transporter into artificial lipid vesicles (proteoliposomes) and the subsequent measurement of radiolabeled this compound uptake.
Materials:
-
Purified transporter protein (e.g., Uxt1)
-
E. coli polar lipids or other suitable lipid mixture
-
UDP-[14C]Xylose (radiolabeled substrate)
-
UMP (antiporter)
-
Detergent (e.g., Triton X-100)
-
Bio-Beads for detergent removal
-
Filtration apparatus with nitrocellulose filters (0.22 µm)
-
Scintillation counter and fluid
Protocol:
-
Proteoliposome Preparation:
-
Prepare liposomes by drying a lipid film and rehydrating in a buffer containing UMP. Vesicles are formed by sonication or extrusion.
-
Solubilize the purified transporter protein in a buffer containing detergent.
-
Mix the solubilized protein with the prepared liposomes.
-
Remove the detergent slowly by adding Bio-Beads to facilitate the insertion of the transporter into the liposome (B1194612) bilayer, forming proteoliposomes.
-
Isolate the proteoliposomes from unincorporated protein and empty liposomes.
-
-
Transport Assay:
-
Pre-warm an aliquot of the proteoliposome suspension to the desired temperature (e.g., 30°C).
-
Initiate the transport reaction by adding UDP-[14C]Xylose to a final concentration in the low micromolar range.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately add it to a filtration apparatus containing a nitrocellulose filter under vacuum.
-
Rapidly wash the filter with ice-cold buffer to remove unincorporated external radiolabel.
-
Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity on the filter corresponds to the amount of UDP-[14C]Xylose transported into the proteoliposomes. Calculate the initial rate of transport.
-
Analysis of Fungal Cell Wall Monosaccharide Composition
This protocol provides a method to hydrolyze fungal cell wall polysaccharides and quantify the resulting monosaccharides, including xylose, by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Materials:
-
Isolated fungal cell walls
-
Trifluoroacetic acid (TFA)
-
HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac series)
-
Monosaccharide standards (glucose, mannose, xylose, etc.)
Protocol:
-
Hydrolysis:
-
Weigh a small amount (e.g., 1-5 mg) of dried fungal cell wall material into a pressure-resistant glass tube.
-
Add 2 M TFA and heat at 120°C for 1-3 hours to hydrolyze the polysaccharides into their constituent monosaccharides.
-
Cool the tubes and evaporate the TFA under a stream of nitrogen or air.
-
-
Analysis:
-
Resuspend the dried hydrolysate in ultrapure water.
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the HPAEC-PAD system.
-
Separate the monosaccharides using an isocratic or gradient elution of sodium hydroxide.
-
Detect the eluted monosaccharides using a pulsed amperometric detector.
-
Identify and quantify the monosaccharides by comparing their retention times and peak areas to those of known standards.
-
Conclusion
The biosynthesis and transport of this compound are central to the production of critical cell surface polysaccharides in many pathogenic fungi. The enzymes and transporters involved in these pathways are highly specific and essential for fungal virulence, making them attractive targets for the development of new antifungal drugs. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of fungal polysaccharide synthesis and to explore novel therapeutic strategies against fungal diseases.
References
- 1. Assay of nucleotide sugar transport activity (Golgi/ER transporter) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isolation of spheroplast and membrane vesicles from yeast and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and engineering of the xylose-inducible xylP promoter for use in mold fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
Exploring the Subcellular Landscape of UDP-Xylose Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of glycoconjugates, including proteoglycans and hemicelluloses. The availability and localization of this compound are paramount for the proper synthesis and function of these macromolecules, which are integral to cellular structure, signaling, and extracellular matrix integrity. Dysregulation of this compound synthesis has been implicated in various diseases, including developmental disorders and cancer, making the enzymes in this pathway attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the subcellular localization of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Core Pathway of this compound Biosynthesis
This compound is synthesized from UDP-glucose in a two-step enzymatic process. The first step involves the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), a reaction catalyzed by UDP-glucose dehydrogenase (UGDH). Subsequently, UDP-glucuronate decarboxylase (UGD), also known as this compound synthase (UXS), catalyzes the decarboxylation of UDP-GlcA to yield this compound. The subcellular compartmentalization of these enzymes dictates the location of this compound production and its subsequent availability for glycosyltransferases located in the Golgi apparatus and potentially the endoplasmic reticulum.
Subcellular Localization of this compound Synthesis Enzymes
The synthesis of this compound is spatially organized within the cell, with key enzymes exhibiting distinct subcellular distributions. This compartmentalization is crucial for regulating the flux of nucleotide sugars and ensuring the efficient glycosylation of target proteins and lipids.
UDP-Glucose Dehydrogenase (UGDH)
UGDH, the enzyme responsible for the synthesis of the precursor UDP-GlcA, is predominantly a cytosolic enzyme.[1][2] This localization means that the initial step of the this compound biosynthetic pathway occurs in the cytoplasm.
This compound Synthase (UXS) / UDP-Glucuronate Decarboxylase (UGD)
The subcellular localization of UXS/UGD is more complex and varies between different organisms and even within the same organism, where multiple isoforms can exist.
-
In Mammalian Cells: Studies have shown that mammalian UGD/UXS is localized to the perinuclear Golgi apparatus.[3] This localization suggests that in mammals, the final step of this compound synthesis occurs within the Golgi, where it is readily available for xylosyltransferases that initiate the synthesis of glycosaminoglycan chains on proteoglycans.[3][4]
-
In Plant Cells: Plants, such as Arabidopsis thaliana, possess a family of UXS isoforms with distinct subcellular localizations. Some isoforms are membrane-bound and targeted to the Golgi apparatus (e.g., AtUXS1, AtUXS2, and AtUXS4), while others are soluble and reside in the cytosol (e.g., AtUXS3, AtUXS5, and AtUXS6). Research indicates that the cytosolic isoforms are the primary source of this compound for the synthesis of the major cell wall hemicelluloses, xylan (B1165943) and xyloglucan. This necessitates the transport of this compound from the cytosol into the Golgi lumen, a process mediated by specific this compound transporters (UXTs).
The dual localization in plants suggests a sophisticated regulatory mechanism to control the flux of this compound for different metabolic needs.
Quantitative Data on Enzyme Distribution
Quantitative analysis of enzyme distribution provides a clearer picture of the relative contributions of different subcellular compartments to this compound synthesis.
| Enzyme | Organism/Tissue | Subcellular Fraction | Relative Activity/Abundance | Reference |
| UXS | Arabidopsis thaliana stems | Cytosol | ~17-fold higher than microsomes | |
| UXS | Arabidopsis thaliana stems | Microsomes (Golgi-enriched) | ~17-fold lower than cytosol |
Experimental Protocols
Determining the subcellular localization of enzymes involved in this compound synthesis requires a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.
Protocol 1: Subcellular Fractionation and Western Blot Analysis
This protocol describes the separation of cellular components by differential centrifugation to determine the localization of UXS isoforms.
A. Cell/Tissue Homogenization
-
Harvest cultured cells or fresh tissue and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet or minced tissue in ice-cold fractionation buffer (20 mM HEPES-KOH, pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).
-
Homogenize the sample using a Dounce homogenizer with a tight-fitting pestle (for cultured cells) or a mechanical homogenizer (for tissues) on ice.
-
Verify cell lysis under a microscope.
B. Differential Centrifugation
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing Golgi and ER).
-
The final supernatant is the cytosolic fraction.
C. Western Blot Analysis
-
Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the UXS isoform of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To validate the purity of the fractions, probe separate blots with antibodies against known markers for the cytosol (e.g., GAPDH, tubulin), Golgi (e.g., GM130, Golgin-97), and other organelles.
Protocol 2: Immunofluorescence Microscopy
This protocol allows for the in-situ visualization of UXS protein localization within cells.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against the UXS isoform diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
For co-localization studies, simultaneously or sequentially incubate with a primary antibody against a Golgi marker (e.g., GM130) and a corresponding secondary antibody with a different fluorophore.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 3: UXS Enzyme Activity Assay in Subcellular Fractions
This protocol measures the enzymatic activity of UXS in the isolated subcellular fractions.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, and the subcellular fraction (containing 10-50 µg of protein).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the substrate, UDP-GlcA, to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile (B52724) or by boiling.
-
-
Product Detection and Quantification:
-
Separate the reaction products (this compound) from the substrate (UDP-GlcA) using High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column.
-
Monitor the elution profile at 262 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
-
Calculate the specific activity of UXS in each fraction (e.g., in nmol of this compound produced per minute per mg of protein).
-
Visualizing the Pathway and Experimental Workflows
Diagrams
Caption: Metabolic pathway of this compound synthesis and its subcellular compartmentalization.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Caption: Key steps in the immunofluorescence protocol for protein localization.
Implications for Drug Development
The critical role of this compound in the synthesis of proteoglycans, which are heavily involved in cell proliferation, migration, and adhesion, makes the this compound biosynthetic pathway a compelling target for drug development, particularly in oncology. Inhibiting this compound synthase could disrupt proteoglycan biosynthesis, thereby attenuating tumor growth and progression. A thorough understanding of the subcellular localization and regulation of UXS isoforms is essential for designing specific inhibitors that can target the relevant pool of the enzyme with high efficacy and minimal off-target effects. For instance, targeting the cytosolic isoforms in plant-based systems could be a strategy for developing novel herbicides, while in human diseases, isoform-specific inhibitors could offer a more tailored therapeutic approach.
Conclusion
The synthesis of this compound is a fundamentally important metabolic pathway with a complex subcellular organization. In mammals, the final step of synthesis appears to be largely confined to the Golgi apparatus, while in plants, a dual localization in the cytosol and Golgi suggests a more intricate regulatory network. The provided experimental protocols offer a robust framework for researchers to investigate the subcellular localization of this compound synthesis in their own systems of interest. The continued exploration of this pathway will undoubtedly provide further insights into the fundamental processes of glycobiology and open new avenues for therapeutic intervention in a range of diseases.
References
Methodological & Application
Application Notes and Protocols for UDP-Glucuronic Acid Decarboxylase Assay using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, is a key enzyme in the nucleotide sugar metabolism pathway.[1][2][3] It catalyzes the NAD+-dependent decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound (UDP-Xyl) and CO2.[1][4] this compound is a crucial precursor for the biosynthesis of various important glycans, including proteoglycans in animals and hemicelluloses like xylan (B1165943) and xyloglucan (B1166014) in plants.[5][6] The activity of UXS is essential for normal development and cell wall biosynthesis.[6][7] Therefore, a reliable and quantitative assay for UXS activity is critical for studying its function, kinetics, and for the screening of potential inhibitors in drug discovery.
This document provides a detailed protocol for the determination of UDP-glucuronic acid decarboxylase activity using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method. The assay is based on the separation and quantification of the substrate (UDP-GlcA) and the product (UDP-Xyl).
Principle
The enzymatic reaction involves the conversion of UDP-GlcA to UDP-Xyl, a reaction catalyzed by UXS in the presence of the cofactor NAD+.[4][5] The reaction is terminated, and the mixture is analyzed by anion-exchange HPLC. The substrate and product, being negatively charged, are separated on a strong anion-exchange (SAX) column. The separated nucleotide sugars are detected by their UV absorbance at 254 nm.[6] The amount of product formed over time is used to calculate the enzyme activity.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by UDP-glucuronic acid decarboxylase is a critical step in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound.
The following diagram outlines the general workflow for the UXS enzyme assay using HPLC.
Caption: Experimental workflow for the UXS assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| UDP-glucuronic acid (UDP-GlcA) | Sigma-Aldrich | U6751 |
| This compound (UDP-Xyl) | Sigma-Aldrich | U5251 |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) | Sigma-Aldrich | N7004 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Imidazole | Sigma-Aldrich | I2399 |
| Hydrochloric acid (HCl) | Fisher Scientific | A144-212 |
| Acetonitrile (HPLC grade) | Fisher Scientific | A998-4 |
| Ammonium formate | Sigma-Aldrich | 70221 |
| Purified UDP-glucuronic acid decarboxylase | In-house preparation or commercial | - |
| Syringe filters (0.22 µm) | Millipore | SLGV033RS |
| HPLC vials | Agilent | 5182-0714 |
Experimental Protocol
Reagent Preparation
-
1 M Tris-HCl (pH 7.4): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl and bring the final volume to 1 L.
-
100 mM NAD+ Stock Solution: Dissolve 66.3 mg of NAD+ in 1 mL of deionized water. Store at -20°C.
-
100 mM UDP-GlcA Stock Solution: Dissolve 60.4 mg of UDP-GlcA in 1 mL of deionized water. Store at -20°C.
-
Mobile Phase A (HPLC): 10 mM Ammonium formate, pH 3.5.
-
Mobile Phase B (HPLC): 1 M Ammonium formate, pH 3.5.
Enzymatic Reaction
The standard assay for UDP-GlcA decarboxylase is performed in a total volume of 50 µL.[5]
-
Prepare a master mix containing the following components for the desired number of reactions (plus extra for pipetting error):
Component Stock Concentration Volume per 50 µL reaction Final Concentration Tris-HCl (pH 7.4) 1 M 2 µL 40 mM NAD+ 100 mM 0.5 µL 1 mM UDP-GlcA 100 mM 0.5 µL 1 mM | Deionized Water | - | Up to 45 µL | - |
-
Aliquot 45 µL of the master mix into microcentrifuge tubes.
-
Pre-incubate the tubes at the desired reaction temperature (e.g., 23°C, 30°C, or 37°C) for 5 minutes.[5] The optimal temperature may vary depending on the enzyme source, with 37°C being optimal for some enzymes.[5]
-
Initiate the reaction by adding 5 µL of the purified UXS enzyme solution (e.g., 2-10 mg/mL total protein for crude extracts).[8]
-
Incubate the reaction for a specific time period (e.g., 15 minutes).[5] It is recommended to perform a time-course experiment to ensure the reaction is in the linear range.
-
Terminate the reaction by boiling for 2 minutes or by adding an equal volume of acetonitrile.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC Analysis
The separation of UDP-GlcA and UDP-Xyl is achieved using a strong anion-exchange (SAX) column.[8]
| HPLC Parameter | Condition |
| Column | Strong Anion Exchange (SAX), e.g., Partisil 10 SAX |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.5 |
| Mobile Phase B | 1 M Ammonium formate, pH 3.5 |
| Gradient | 0-2 min, 0% B; 2-20 min, 0-100% B; 20-25 min, 100% B; 25-30 min, 100-0% B; 30-35 min, 0% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Data Presentation and Analysis
Standard Curve
Prepare a series of UDP-Xyl standards of known concentrations (e.g., 0, 10, 25, 50, 100, 250 µM). Inject each standard into the HPLC and record the peak area. Plot the peak area against the concentration to generate a standard curve. The R² value should be >0.99.
Calculation of Enzyme Activity
-
Integrate the peak corresponding to UDP-Xyl in the chromatograms of the enzyme reaction samples.
-
Determine the concentration of UDP-Xyl produced using the standard curve.
-
Calculate the enzyme activity using the following formula:
Specific Activity (µmol/min/mg) = (Concentration of UDP-Xyl (µM) * Reaction Volume (L)) / (Incubation Time (min) * Amount of Enzyme (mg))
Representative Data
The following table summarizes typical retention times for the substrate and product.
| Compound | Retention Time (min) |
| This compound (UDP-Xyl) | ~17 |
| UDP-glucuronic acid (UDP-GlcA) | ~21 |
Note: Retention times can vary depending on the specific HPLC system, column, and mobile phase preparation.
The kinetic parameters of UXS can be determined by varying the concentration of UDP-GlcA while keeping the NAD+ concentration constant.
| Kinetic Parameter | Value |
| Km for UDP-GlcA | ~0.7 mM[5] |
| Vmax | ~0.8 µmol/min/mg[5] |
Note: Kinetic parameters are dependent on the specific enzyme and assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No product peak | Inactive enzyme | Check enzyme storage and handling. Prepare fresh enzyme. |
| Missing reaction component | Verify the addition of all reaction components. | |
| Incorrect pH or temperature | Optimize reaction conditions. | |
| Broad or tailing peaks | Column degradation | Replace the HPLC column. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is correct. | |
| Variable retention times | Leak in the HPLC system | Check for leaks in the pump, injector, and fittings. |
| Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
Conclusion
This protocol provides a detailed and reliable method for the assay of UDP-glucuronic acid decarboxylase activity using HPLC. The method is sensitive, specific, and suitable for a variety of applications, including enzyme characterization, kinetic studies, and inhibitor screening. Adherence to the outlined procedures will ensure reproducible and accurate results.
References
- 1. UDP-glucuronate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Expression Patterns of UDP-d-Glucuronate Decarboxylase Genes in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates this compound synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Glycosylation Assay Using UDP-Xylose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing in vitro glycosylation assays using Uridine Diphosphate-xylose (UDP-xylose) as the sugar donor. This assay is crucial for studying the activity of xylosyltransferases, enzymes that play a fundamental role in the biosynthesis of proteoglycans by initiating the formation of glycosaminoglycan (GAG) chains.[1][2] Aberrant xylosylation is implicated in various diseases, making these assays vital for drug development and diagnostics.[3]
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins, lipids, or other organic molecules, is a critical post-translational modification that influences a wide array of biological processes. O-xylosylation, the attachment of xylose to a serine residue in a core protein, is the initial and rate-limiting step in the biosynthesis of most GAG chains on proteoglycans.[1] This reaction is catalyzed by xylosyltransferases (XylT), which transfer xylose from the activated sugar donor, this compound.
The in vitro glycosylation assay using this compound is a powerful tool to:
-
Characterize the kinetic properties of xylosyltransferases.
-
Screen for inhibitors or activators of xylosyltransferases for therapeutic purposes.[3]
-
Investigate the substrate specificity of different xylosyltransferase isoforms.
-
As a diagnostic marker for certain diseases characterized by altered GAG synthesis.
Signaling Pathway: Proteoglycan Initiation
The diagram below illustrates the initiation of glycosaminoglycan synthesis, a key biological pathway investigated using this assay. Xylosyltransferase (XylT) catalyzes the transfer of xylose from this compound to a specific serine residue on a core protein, forming a xylosylated protein and releasing UDP. This is the foundational step for the subsequent addition of other sugars to form the GAG chain.
Caption: Enzymatic transfer of xylose from this compound to a core protein by xylosyltransferase.
Experimental Protocols
Several methods can be employed to measure the in vitro glycosylation activity using this compound. The choice of method often depends on the available equipment, desired sensitivity, and throughput. Below are protocols for three common approaches: a radioactivity-based assay, a luminescence-based assay, and a mass spectrometry-based assay.
Protocol 1: Radioactivity-Based Xylosyltransferase Assay
This classic and highly sensitive method utilizes radiolabeled UDP-[¹⁴C]xylose to track the incorporation of xylose onto an acceptor substrate.
Workflow Diagram
Caption: Workflow for the radioactivity-based in vitro xylosylation assay.
Methodology
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture. For a typical 40 µL reaction, combine the components as detailed in Table 1.
-
The reaction should include the enzyme preparation (e.g., purified xylosyltransferase), an acceptor substrate (e.g., a synthetic peptide like Q-E-E-E-G-S-G-G-G-Q-K), buffer, necessary cations, and UDP-[¹⁴C]Xylose.
-
Prepare a control reaction without the enzyme or acceptor substrate to measure background levels.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the UDP-[¹⁴C]Xylose.
-
Incubate the mixture at 37°C for a specified time, typically ranging from 1 to 16 hours, depending on the enzyme's activity.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an EDTA solution to chelate the divalent cations required by the enzyme.
-
Separate the ¹⁴C-labeled peptide product from the unreacted UDP-[¹⁴C]Xylose. This can be achieved by:
-
Gel-filtration chromatography: Using a column like Superdex peptide.
-
Solid-phase extraction: Using a C18 cartridge or an ion-exchange resin like AG-50W-X2.
-
-
-
Detection and Data Analysis:
-
Measure the radioactivity of the fractions containing the xylosylated product using a liquid scintillation counter.
-
Calculate the amount of incorporated xylose based on the specific activity of the UDP-[¹⁴C]Xylose and the measured disintegrations per minute (dpm).
-
Protocol 2: Luminescence-Based UDP-Glo™ Glycosyltransferase Assay
This is a high-throughput method that measures the amount of UDP produced in the glycosyltransferase reaction. The UDP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. This assay is suitable for screening large compound libraries.
Methodology
-
This compound Preparation (Optional but Recommended):
-
Commercial this compound preparations may contain contaminating UDP, leading to high background signals.
-
Treat the this compound stock with Calf Intestinal Alkaline Phosphatase (CIAP) to remove any free UDP. The CIAP can then be removed using a centrifugal filter unit.
-
-
Xylosyltransferase Reaction:
-
Set up the glycosyltransferase reaction in a white, opaque multi-well plate suitable for luminescence measurements. Combine the enzyme, acceptor substrate, treated this compound, and reaction buffer as described in Table 2.
-
Incubate the plate at 37°C for 1 to 16 hours.
-
-
UDP Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of UDP Detection Reagent (e.g., from the UDP-Glo™ Assay kit) to each well.
-
Incubate at room temperature for 60 minutes to allow for the conversion of UDP to ATP and the subsequent luciferase reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is directly proportional to the amount of UDP generated, which reflects the xylosyltransferase activity.
-
Protocol 3: Mass Spectrometry (MS)-Based Assay
This label-free method provides high specificity and allows for the direct quantification of the xylosylated product. It is particularly useful for isoform-specific activity determination and detailed kinetic studies.
Methodology
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in a similar manner to the other protocols, using non-labeled this compound and a specific peptide acceptor. Refer to Table 3 for typical reaction components.
-
Incubate at 37°C for an optimized duration (e.g., 2 hours).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., acetonitrile).
-
Prepare the sample for MS analysis. This may involve solid-phase extraction (SPE) to remove salts and detergents that can interfere with ionization.
-
-
LC-MS/MS Analysis:
-
Analyze the reaction mixture using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
The xylosylated peptide product will have a specific mass shift (addition of a xylose residue, +132.04 Da) compared to the non-xylosylated acceptor peptide.
-
Use tandem mass spectrometry (MS/MS) to confirm the identity of the product and the site of xylosylation.
-
-
Data Analysis:
-
Quantify the amount of xylosylated product by measuring the area of the corresponding peak in the chromatogram.
-
This allows for the determination of enzyme kinetics (Kₘ and Vₘₐₓ).
-
Data Presentation: Summary of Assay Parameters
The following tables summarize typical quantitative data for the different assay protocols. Note that optimal conditions may vary depending on the specific enzyme and substrates used.
Table 1: Components for Radioactivity-Based Assay
| Component | Final Concentration |
| MES Buffer (pH 6.5) | 25 mM |
| KCl | 25 mM |
| KF | 5 mM |
| MgCl₂ | 5 mM |
| MnCl₂ | 5 mM |
| Acceptor Peptide | 25 µM (1 nmol in 40 µL) |
| UDP-[¹⁴C]Xylose | 2-8.5 µM (~1-3 x 10⁵ dpm) |
| Enzyme Preparation | 10 µL |
| Total Volume | 40 µL |
| Incubation | 37°C, 1-16 hours |
Table 2: Components for Luminescence-Based UDP-Glo™ Assay
| Component | Final Concentration |
| MES Buffer (pH 6.0) | 0.1 M |
| MgCl₂ | 10 mM |
| MnCl₂ | 10 mM |
| Acceptor Substrate | 1 mM |
| CIAP-treated this compound | 50 µM |
| Enzyme (e.g., LARGE) | Variable Concentrations |
| Incubation | 37°C, 1-16 hours |
Table 3: Components for Mass Spectrometry-Based Assay
| Component | Final Concentration |
| HEPES Buffer (pH 6.8) | 50 mM |
| MnCl₂ | 10 mM |
| Acceptor Substrate | 10-50 µM |
| This compound | 100 µM |
| NP-40 | 0.5% |
| Enzyme Preparation | Variable |
| Total Volume | 10-120 µL |
| Incubation | 37°C, 20 min - 2 hours |
Applications in Drug Development
The study of glycosylation is increasingly important in drug development. In vitro xylosylation assays are valuable in this context for several reasons:
-
Target Identification and Validation: Glycoproteins are crucial in many cellular processes, and identifying the specific xylosyltransferases involved in disease-related pathways can reveal novel drug targets.
-
High-Throughput Screening (HTS): Luminescence-based assays are amenable to HTS, allowing for the rapid screening of large chemical libraries to identify potential inhibitors of xylosyltransferases. These inhibitors could serve as lead compounds for drugs targeting diseases associated with aberrant GAG synthesis, such as certain cancers or fibrotic conditions.
-
Mechanism of Action Studies: These assays are essential for characterizing the mechanism of action of hit compounds, determining their potency (IC₅₀), and understanding their mode of inhibition.
-
Biologic Drug Development: Many therapeutic proteins are glycoproteins, and their glycosylation pattern is a critical quality attribute affecting efficacy, stability, and immunogenicity. While this assay focuses on the initiation of GAG chains, understanding fundamental glycosylation processes is crucial for the broader field of biopharmaceutical production and glycoengineering.
References
- 1. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A novel SPE-UPLC-MS/MS-based assay for the selective, simultaneous quantification of xylosyltransferase-I and -II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note and Protocols for the Quantification of UDP-xylose in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the post-translational modification of proteins, a process known as xylosylation. This modification is the initial step in the biosynthesis of most glycosaminoglycan (GAG) chains on proteoglycans, which are integral components of the extracellular matrix and cell surfaces.[1] GAGs play crucial roles in cell signaling, development, and various disease processes. The synthesis of this compound occurs through the enzymatic conversion of UDP-glucuronic acid (UDP-GlcA) by this compound synthase (UXS).[1][2] Given its central role in these pathways, the accurate quantification of intracellular this compound levels is essential for studying proteoglycan biosynthesis, understanding disease mechanisms, and for the development of novel therapeutics.
This document provides detailed protocols for the extraction and quantification of this compound from cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Signaling Pathway
The biosynthesis of this compound is a key metabolic pathway. The following diagram illustrates the conversion of UDP-glucose to this compound.
Caption: Biosynthesis of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound from cell lysates is depicted below. This process involves cell harvesting, lysis and extraction of metabolites, followed by purification and analysis.
References
- 1. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]
- 2. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Enzymatically Synthesized UDP-Xylose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as a xylose donor in the biosynthesis of various proteoglycans and glycoproteins. Its availability in a highly pure form is essential for research in glycobiology, drug development, and diagnostics. Enzymatic synthesis offers a highly specific and efficient route to this compound. However, the reaction mixture often contains unreacted substrates, byproducts, and enzymes that necessitate robust purification strategies. This document provides detailed application notes and protocols for several effective methods for the purification of enzymatically synthesized this compound.
Overview of Purification Strategies
The selection of an appropriate purification method depends on the scale of the synthesis, the desired final purity, and the available laboratory equipment. The most common and effective techniques for this compound purification include:
-
Anion-Exchange Chromatography (AEX): This high-resolution technique separates molecules based on their net negative charge. This compound, with its two phosphate (B84403) groups, binds strongly to anion-exchange resins and can be effectively separated from less negatively charged or neutral impurities.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is particularly useful for removing salts (desalting) and separating the product from small molecule substrates or large protein enzymes.
-
Solid-Phase Extraction (SPE): Using graphitized carbon cartridges, SPE can be employed for the rapid cleanup and concentration of UDP-sugars from aqueous solutions.
-
Activated Charcoal Treatment: This is a classical and cost-effective method for removing impurities, although it may be less specific than chromatographic techniques.
A multi-step approach, often combining AEX and SEC, is frequently employed to achieve high purity.[1]
Data Presentation: Comparison of Purification Methods
The following table summarizes the quantitative data for different this compound purification strategies.
| Purification Method | Purity (%) | Overall Yield (%) | Scale | Key Advantages | Key Disadvantages | Reference |
| Two-Step: Anion-Exchange followed by Size-Exclusion | >98 | 46 | Laboratory (mg scale) | High purity, good resolution | Two-step process, can be time-consuming | [1] |
| Size-Exclusion Chromatography (Bio-gel P-2) | Moderate | Good | Laboratory (mg scale) | Effective for desalting, mild conditions | Lower resolution for similarly sized molecules | |
| Solid-Phase Extraction (Graphitized Carbon) | Good | 80-90 (recovery) | Analytical to Prep | Rapid, good for sample cleanup and concentration | May require optimization for specific impurities | |
| Activated Charcoal Treatment | Variable | Variable | Flexible | Cost-effective, simple | Can be non-specific, potential for product loss |
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical workflows for the described purification protocols.
Caption: General workflows for this compound purification methods.
Experimental Protocols
Protocol 1: Two-Step Purification by Anion-Exchange and Size-Exclusion Chromatography
This protocol is adapted from a method that yields high-purity this compound.[1]
A. Anion-Exchange Chromatography (AEX)
-
Materials:
-
Anion-exchange column (e.g., Resource Q, 1 mL)
-
Buffer A: 20 mM Ammonium (B1175870) Formate, pH 4.2
-
Buffer B: 500 mM Ammonium Formate, pH 4.2
-
Chromatography system (e.g., FPLC, HPLC)
-
Membrane filtration unit (e.g., 10 kDa MWCO) for protein removal
-
-
Procedure:
-
Sample Preparation: Centrifuge the enzymatic reaction mixture to pellet any insoluble material. Remove the supernatant and filter it through a 10 kDa MWCO membrane to remove enzymes and other proteins.[1]
-
Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the protein-free reaction mixture onto the equilibrated column.
-
Elution: Elute the bound molecules using a gradient of Buffer B. A suggested gradient is as follows:
-
0-100% Buffer B over 20 column volumes.
-
-
Fraction Collection: Collect fractions throughout the gradient elution. Monitor the column effluent at 262 nm to detect UDP-containing compounds. This compound is expected to elute at approximately 105 mM ammonium formate.[1]
-
Analysis: Analyze the collected fractions by a suitable method (e.g., HPLC, mass spectrometry) to identify those containing this compound.
-
B. Size-Exclusion Chromatography (SEC) for Desalting
-
Materials:
-
Size-exclusion column (e.g., Sephadex G-10 or Bio-gel P-2)
-
Mobile Phase: Deionized water
-
Chromatography system
-
-
Procedure:
-
Sample Preparation: Pool and concentrate the this compound containing fractions from the AEX step.
-
Column Equilibration: Equilibrate the size-exclusion column with deionized water.
-
Sample Loading: Apply the concentrated this compound solution to the column.
-
Elution: Elute the sample with deionized water.
-
Fraction Collection: Collect fractions. The this compound will elute in the earlier fractions, while the salt from the AEX buffer will be retarded and elute later.
-
Final Product: Pool the salt-free this compound fractions. The product can be lyophilized, although caution is advised as nucleotide sugars can be prone to decomposition under these conditions.
-
Protocol 2: Solid-Phase Extraction (SPE) with Graphitized Carbon Cartridges
This protocol is a general method for the purification of UDP-sugars and can be adapted for this compound.
-
Materials:
-
Graphitized carbon SPE cartridge (e.g., 150 mg)
-
Conditioning Solvent: 1 M NaOH
-
Equilibration Solvent 1: 30% Acetic Acid
-
Equilibration Solvent 2: Elution Solvent (see below)
-
Equilibration Solvent 3: Wash Solvent (see below)
-
Wash Solvent: Deionized water
-
Elution Solvent: 50% Acetonitrile in water containing 0.1% Trifluoroacetic Acid (TFA)
-
SPE manifold
-
-
Procedure:
-
Cartridge Conditioning and Equilibration:
-
Pass 1 mL of 1 M NaOH through the cartridge.
-
Pass 2 mL of deionized water.
-
Pass 1 mL of 30% acetic acid.
-
Pass 2 mL of deionized water.
-
Pass 1 mL of Elution Solvent.
-
Pass 1 mL of Wash Solvent.
-
-
Sample Loading: Dilute the enzymatic reaction mixture with an equal volume of Wash Solvent and load it onto the conditioned cartridge at a slow flow rate (approximately 1 drop per second).
-
Washing: Pass 1-2 mL of Wash Solvent through the cartridge to remove unbound impurities like salts and small molecules.
-
Elution: Elute the bound this compound with 1-2 mL of Elution Solvent.
-
Drying: Dry the eluted sample using a vacuum concentrator (e.g., SpeedVac).
-
Protocol 3: Activated Charcoal Treatment
This protocol provides a simple and cost-effective method for the partial purification of this compound.
-
Materials:
-
Activated charcoal, fine powder
-
Stir plate and stir bar
-
Filtration apparatus (e.g., syringe filter or vacuum filtration)
-
-
Procedure:
-
Adsorption: To the enzymatic reaction mixture, add activated charcoal to a final concentration of 1-5% (w/v).
-
Incubation: Stir the suspension at room temperature for 30-60 minutes.
-
Removal of Charcoal: Remove the activated charcoal by filtration. A 0.22 µm filter is recommended to ensure complete removal.
-
Analysis: Analyze the filtrate for this compound concentration and purity. Note that some loss of product due to adsorption to the charcoal is possible.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a purification method based on experimental goals.
Caption: Decision tree for selecting a this compound purification method.
Conclusion
The purification of enzymatically synthesized this compound is a critical step in obtaining a high-quality product for research and development. The choice of purification method will depend on the specific requirements of the application. For the highest purity, a two-step chromatographic approach combining anion-exchange and size-exclusion chromatography is recommended. For rapid sample cleanup and analysis, solid-phase extraction offers an efficient alternative. Activated charcoal treatment can serve as a simple, preliminary purification step. The protocols provided herein offer detailed guidance for implementing these methods in a laboratory setting.
References
Application Note: Cell-Based Assays for the Functional Analysis of UDP-Xylose Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction Uridine diphosphate (B83284) xylose (UDP-Xylose) is a critical nucleotide sugar that serves as the donor for xylosyltransferases, enzymes that initiate the biosynthesis of most proteoglycans, including heparin/heparan sulfate (B86663) and chondroitin/dermatan sulfate, by transferring xylose to serine residues of core proteins.[1][2][3] This initial step, called xylosylation, primarily occurs within the lumen of the Golgi apparatus and endoplasmic reticulum (ER).[1][4] Consequently, the transport of this compound from its site of synthesis into these organelles is a crucial process for proper glycosaminoglycan (GAG) formation.[5] Nucleotide sugar transporters (NSTs), such as members of the SLC35 family, mediate this transport.[1][6] Dysregulation of this compound transport can lead to defective proteoglycan synthesis, impacting cell signaling, tissue development, and contributing to various diseases.[3][7] This document provides detailed protocols for cell-based assays designed to functionally characterize this compound transporters.
Biological Pathway: this compound Synthesis and Transport
In mammalian cells, this compound is synthesized in a two-step process. First, UDP-glucose dehydrogenase (UGDH) converts UDP-glucose to UDP-glucuronic acid (UDP-GlcA) in the cytoplasm.[1][6] UDP-GlcA is then transported into the ER/Golgi lumen by transporters like SLC35D1.[1][6] Inside the lumen, this compound synthase (UXS) catalyzes the decarboxylation of UDP-GlcA to form this compound.[1][4][8] A cytosolic pool of this compound can also exist, which is imported into the Golgi by specific this compound transporters (e.g., SLC35B4) in exchange for UMP.[1][6][9] The luminal this compound is then utilized by xylosyltransferases (XylT1, XylT2) to initiate GAG chain synthesis on proteoglycan core proteins.[6][7]
Caption: this compound metabolic and transport pathway.
Assay Principles
Studying the function of this compound transporters typically relies on indirect methods that measure the consequences of transport activity. Key strategies include:
-
Genetic Complementation: This approach uses mutant cell lines that are deficient in a key enzyme of the this compound synthesis pathway, such as this compound synthase (UXS).[1] These cells cannot produce luminal this compound and thus lack xylosylation. The functional activity of a transporter can be demonstrated if expressing it, along with a cytoplasmic version of UXS, rescues the xylosylation defect.[1]
-
Heterologous Reporter System: This method involves expressing a non-native enzyme in mammalian cells that provides a unique and easily detectable readout of this compound availability in the Golgi. For instance, expressing an Arabidopsis β1,2-xylosyltransferase (AtXylT) results in the addition of xylose to N-glycans, an epitope not normally found in mammals, which can be detected on the cell surface with a specific antibody.[1]
-
In Vitro Transport into Proteoliposomes: While not a whole-cell assay, this powerful method provides direct quantitative data on transport kinetics.[9] The transporter of interest is expressed in a system like yeast, membrane fractions are isolated, and the transporter is reconstituted into artificial lipid vesicles (proteoliposomes). Transport of radiolabeled or unlabeled this compound into the vesicles is then measured.[9][10]
Experimental Protocols
Protocol 1: Complementation Assay in UXS-Deficient CHO Cells
This protocol demonstrates this compound transport in vivo by rescuing a glycosylation defect in Chinese Hamster Ovary (CHO) cells lacking UXS activity (e.g., pgsI-208 mutant).[1] The rescue is achieved by providing a cytosolic source of this compound via a cytoplasmic UXS construct, which relies on a functional transporter to move the this compound into the Golgi.
Workflow Diagram:
References
- 1. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human xylosyltransferases in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
One-Pot Enzymatic Synthesis of UDP-Xylose from UDP-Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar donor for the biosynthesis of proteoglycans and other glycoconjugates, playing a vital role in cellular signaling, development, and disease. Chemical synthesis of this compound is often complex, involving multiple steps and leading to anomeric mixtures. This application note describes a streamlined one-pot enzymatic synthesis of this compound from the readily available precursor UDP-glucose. The biotransformation is achieved through a coupled enzyme system utilizing UDP-glucose dehydrogenase (UGDH) and this compound synthase (UXS). This method offers high specificity, producing the biologically active α-anomer of this compound under mild reaction conditions. Detailed protocols for the enzymatic synthesis, purification of recombinant enzymes, and analytical quantification of the product are provided for researchers in glycobiology, drug discovery, and biotechnology.
Introduction
The synthesis of complex carbohydrates and glycoconjugates is essential for understanding their biological functions and for the development of novel therapeutics. This compound is the sole donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans, a process implicated in various physiological and pathological conditions, including cancer and developmental disorders. The enzymatic synthesis of this compound from UDP-glucose mimics the natural biosynthetic pathway and provides a robust and efficient alternative to chemical methods.[1] This process involves two sequential enzymatic reactions:
-
Oxidation: UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[2]
-
Decarboxylation: this compound synthase (UXS) then catalyzes the decarboxylation of UDP-GlcA to yield this compound.[3]
This application note provides a detailed protocol for a one-pot synthesis of this compound, including quantitative data and methodologies for enzyme preparation and product analysis.
Signaling Pathway and Experimental Workflow
The enzymatic cascade for the synthesis of this compound from UDP-glucose is a two-step process. The workflow involves the preparation of recombinant enzymes, the one-pot enzymatic reaction, and subsequent analysis of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in UDP-xylose enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of UDP-xylose.
Core Biosynthetic Pathway: From UDP-Glucose to this compound
The primary enzymatic route for this compound synthesis involves a two-step process starting from UDP-glucose. This pathway is crucial for producing the donor substrate required for the biosynthesis of proteoglycans and other important glycoconjugates.[1][2]
-
Step 1: Oxidation of UDP-Glucose
-
Enzyme: UDP-glucose dehydrogenase (UGDH)
-
Reaction: UGDH catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to produce UDP-glucuronic acid (UDP-GlcUA).[3]
-
-
Step 2: Decarboxylation of UDP-Glucuronic Acid
This two-enzyme cascade can be performed in a single reaction vessel, often referred to as a "one-pot" synthesis.[6]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the enzymatic synthesis of this compound that can lead to low product yield.
Q1: My reaction has stalled or resulted in a very low yield of this compound. What are the most common causes?
A1: Low yield in this compound synthesis is often attributable to one or more of the following factors:
-
Enzyme Inactivity: One or both enzymes (UGDH or UXS) may be inactive or operating at a suboptimal level due to improper storage, handling, or degradation.
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition of your reaction may not be optimal for enzyme activity.
-
Feedback Inhibition: The final product, this compound, is a known inhibitor of both UGDH and UXS.[1] As this compound accumulates, the reaction rate can decrease significantly.
-
Cofactor Limitation: The UGDH-catalyzed step requires NAD+. Insufficient NAD+ or a failure in the cofactor regeneration system (if used) will halt the reaction.
-
Intermediate Accumulation: The intermediate, UDP-GlcUA, may accumulate if the activity of UXS is lower than that of UGDH, leading to an imbalanced reaction.
Q2: How can I check if my enzymes are active?
A2: It is recommended to assay each enzyme individually before setting up the coupled, one-pot reaction.
-
UGDH Activity Assay: The activity of UGDH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.
-
UXS Activity Assay: The activity of UXS can be determined by incubating the enzyme with its substrate, UDP-GlcUA, and analyzing the formation of this compound using methods like HPLC or anion-exchange chromatography.
Q3: What are the optimal pH and temperature for the synthesis?
A3: The optimal conditions can vary depending on the source of the enzymes. However, general guidelines are provided in the table below. It is always best to consult the literature for the specific enzymes you are using. For instance, thermostable UGDH and UXS from Sphaerobacter thermophilus have a temperature optimum of 70°C, which is significantly higher than for human enzymes.
Q4: I suspect feedback inhibition is the problem. How can I confirm this and what can I do to mitigate it?
A4: Feedback inhibition is a very common issue. As this compound is produced, it binds to UGDH and UXS, reducing their catalytic efficiency.[1][7]
-
Confirmation: Monitor the reaction progress over time using HPLC. If the initial reaction rate is high but then plateaus prematurely, even with ample substrate remaining, feedback inhibition is a likely cause.
-
Mitigation Strategies:
-
Fed-batch approach: Instead of adding all the UDP-glucose at the beginning, add it in smaller portions over the course of the reaction. This prevents the rapid accumulation of high concentrations of this compound.
-
In-situ product removal: While more complex, techniques to selectively remove this compound from the reaction mixture as it is formed can be employed.
-
Q5: My HPLC analysis shows a peak that is not the substrate or the final product. What could it be?
A5: The most likely byproduct is a reaction intermediate.
-
UDP-4-keto-pentose: This is an intermediate in the conversion of UDP-GlcUA to this compound.[4][5] Its accumulation may suggest a problem with the final reduction step catalyzed by UXS.
-
UDP-Glucuronic Acid: If the peak corresponds to UDP-GlcUA, it indicates that the first step of the reaction is working, but the second step, catalyzed by UXS, is either slow or inhibited.
Quantitative Data Summary
The following tables provide key quantitative data to aid in optimizing your experimental setup.
Table 1: Optimal Reaction Conditions for this compound Synthesis Enzymes
| Parameter | UDP-Glucose Dehydrogenase (UGDH) | This compound Synthase (UXS) | Notes |
| pH | 7.4 - 8.7 | ~7.5 (human) | Optimal pH is enzyme source-dependent. Human UXS is reportedly not significantly affected by a pH drop from 7.5 to 6.5. |
| Temperature | 30 - 37 °C (mesophilic) | 25 - 37 °C (mesophilic) | Thermostable variants can have optima as high as 70°C. |
| Cofactor | NAD+ | NAD+ (bound) | UGDH requires free NAD+ in the reaction mixture. UXS has a tightly bound NAD+ cofactor. |
Table 2: Known Inhibitors and Their Constants (Ki)
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type | Notes |
| This compound | UGDH (from S. pyogenes) | 2.7 µM | Competitive | This is a potent feedback inhibitor.[8] |
| This compound | UXS | Not Quantified | Feedback Inhibition | Widely reported as an inhibitor, but specific Ki values are not readily available in the literature. |
| NADH | UGDH | - | Product Inhibition | The accumulation of NADH can inhibit UGDH. |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound
This protocol provides a general framework for the synthesis of this compound from UDP-glucose in a single reaction vessel.
Materials:
-
UDP-glucose sodium salt
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
UDP-glucose dehydrogenase (UGDH)
-
This compound synthase (UXS)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Tris-HCl buffer
-
UDP-glucose (e.g., to a final concentration of 10-20 mM)
-
NAD+ (e.g., to a final concentration of 2-5 mM)
-
-
Mix gently by pipetting.
-
-
Enzyme Addition:
-
Add UGDH and UXS to the reaction mixture. The optimal enzyme concentrations and ratio (UGDH:UXS) should be determined empirically, but a starting point could be in the range of 0.1-1 µM for each.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for several hours (e.g., 2-24 hours). The reaction progress should be monitored over time.
-
-
Reaction Monitoring:
-
At various time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes to precipitate the enzymes.
-
Analyze the supernatant by HPLC or HPLC-MS to determine the concentrations of UDP-glucose, UDP-GlcUA, and this compound.
-
-
Reaction Termination:
-
Once the reaction has reached completion (or the desired conversion), terminate the entire reaction by adding an equal volume of cold acetonitrile and centrifuging to remove the precipitated enzymes.
-
Protocol 2: HPLC Analysis of Reaction Components
Instrumentation:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., SAX column) or a porous graphitic carbon column.[9]
Mobile Phase (Example for Anion-Exchange):
-
A gradient of potassium phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer is commonly used. For example, a linear gradient from 2 mM to 600 mM ammonium formate over 25 minutes.[1]
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the supernatant from the quenched reaction aliquot.
-
Run the gradient elution method.
-
Monitor the absorbance at 262 nm (for the uracil (B121893) ring).
-
Identify and quantify the peaks corresponding to UDP-glucose, UDP-GlcUA, and this compound by comparing their retention times and peak areas to those of known standards.
Protocol 3: Purification of this compound by Anion-Exchange Chromatography
Materials:
-
Anion-exchange resin (e.g., Q-Sepharose)
-
Chromatography column
-
Buffers for equilibration, washing, and elution (e.g., ammonium bicarbonate or triethylammonium (B8662869) bicarbonate gradients)
Procedure:
-
Sample Preparation:
-
After terminating the reaction and removing the precipitated enzymes, dilute the supernatant with the equilibration buffer to reduce the salt concentration.
-
-
Column Equilibration:
-
Pack the chromatography column with the anion-exchange resin and equilibrate it with a low-concentration starting buffer (e.g., 20 mM ammonium bicarbonate).
-
-
Sample Loading:
-
Load the diluted sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound contaminants.
-
-
Elution:
-
Elute the bound nucleotide sugars using a linear gradient of increasing salt concentration (e.g., from 20 mM to 1 M ammonium bicarbonate). UDP-glucose, UDP-GlcUA, and this compound will elute at different salt concentrations due to their differing charges.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by HPLC to identify those containing pure this compound.
-
-
Desalting:
-
Pool the pure this compound fractions and remove the salt (e.g., by lyophilization, as ammonium bicarbonate is volatile).
-
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and UDP-galactose synthesis in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties and kinetic analysis of UDP-glucose dehydrogenase from group A streptococci. Irreversible inhibition by UDP-chloroacetol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UDP-Xylose Synthase Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize pH and temperature for UDP-xylose synthase (UXS) activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for this compound synthase activity?
A1: The optimal pH for this compound synthase (UXS) activity varies depending on the source organism. Generally, it falls within a range of slightly acidic to neutral pH. For example, the UXS from Arabidopsis thaliana (AtUxs3) exhibits maximum activity at pH 5.5, while the enzyme from Cryptococcus neoformans has an optimal activity at pH 7.4.[1] It is crucial to determine the optimal pH for the specific UXS being investigated.
Q2: What is the typical optimal temperature for this compound synthase activity?
A2: The optimal temperature for UXS activity is also highly dependent on the organism from which it is derived. Enzymes from thermophilic organisms will have significantly higher optimal temperatures. For instance, UXS from Sphaerobacter thermophilus shows optimal activity at 70°C, whereas the enzyme from Arabidopsis thaliana (AtUxs3) functions best at 30°C.[1][2] The UXS from the pathogenic fungus Cryptococcus neoformans has an optimal temperature of 37°C.[3]
Q3: What are common inhibitors of this compound synthase?
A3: UXS activity can be inhibited by several molecules. The reaction products, UDP and NADH, can act as inhibitors.[3] Additionally, the final product of the pathway, this compound, can cause feedback inhibition.[4] Divalent cations such as calcium (Ca²⁺) and manganese (Mn²⁺) have also been shown to inhibit the activity of some UXS isoforms, like Arabidopsis thaliana AtUxs3.[1]
Q4: How can I monitor this compound synthase activity?
A4: A common method for monitoring UXS activity is a coupled spectrophotometric assay.[5] The reaction involves the oxidation of the substrate UDP-glucuronic acid, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored by measuring the absorbance at 340 nm.[5] Alternatively, HPLC-based methods can be used to directly measure the formation of this compound.
Data Summary: Optimal pH and Temperature for UXS Activity
| Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Sphaerobacter thermophilus | Not specified | 70 | [2] |
| Arabidopsis thaliana (AtUxs3) | 5.5 | 30 | [1] |
| Cryptococcus neoformans | 7.4 (assay condition) | 37 | [3] |
| Homo sapiens (human) | 7.5 (assay condition) | 25 (assay condition) | |
| Danio rerio (zebrafish) | 6.0 (assay condition) | 37 (assay condition) | [6] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity | Incorrect pH or temperature: The enzyme may be inactive outside its optimal range. | Determine the optimal pH and temperature for your specific UXS using the protocol below. |
| Enzyme instability: The enzyme may have degraded due to improper storage or handling. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Include a stabilizing agent like BSA in the assay buffer if necessary. | |
| Missing cofactors: UXS requires NAD⁺ for its activity. | Ensure that NAD⁺ is present in the reaction mixture at an optimal concentration. | |
| Presence of inhibitors: The sample or buffer may contain inhibiting substances. | Check for the presence of known inhibitors like UDP, NADH, this compound, Ca²⁺, or Mn²⁺. Consider purifying the enzyme preparation. | |
| High background signal | Substrate instability: The substrate, UDP-glucuronic acid, may be degrading non-enzymatically. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. |
| Contaminating enzyme activities: Crude enzyme preparations may contain other enzymes that interfere with the assay. | Purify the UXS enzyme to remove contaminating activities. | |
| Non-linear reaction rate | Product inhibition: Accumulation of products (UDP, NADH, this compound) may be inhibiting the enzyme. | Measure the initial reaction velocity where the rate is linear. Use a lower enzyme concentration or shorter incubation times. |
| Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a decrease in the reaction rate. | Optimize the enzyme and substrate concentrations to ensure the reaction remains in the linear range for the duration of the measurement. |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Synthase Activity
This protocol describes a method to determine the optimal pH for UXS activity using a spectrophotometric assay that monitors NADH production at 340 nm.
Materials:
-
Purified this compound synthase
-
UDP-glucuronic acid (substrate)
-
NAD⁺ (cofactor)
-
A series of buffers with overlapping pH ranges (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-11)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or incubator
Procedure:
-
Prepare a series of reaction buffers: Prepare a set of buffers, each at a different pH value, covering the expected optimal range for your UXS.
-
Prepare the reaction mixture: For each pH value to be tested, prepare a reaction mixture containing the buffer, a constant concentration of UDP-glucuronic acid, and NAD⁺.
-
Equilibrate to the optimal temperature: Incubate the reaction mixtures at the predetermined optimal temperature for the enzyme.
-
Initiate the reaction: Add a constant amount of purified UXS to each reaction mixture.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm over a set period. Record the initial reaction velocity (the linear portion of the absorbance vs. time curve).
-
Analyze the data: Plot the initial reaction velocities against the corresponding pH values. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Protocol: Determination of Optimal Temperature for this compound Synthase Activity
This protocol outlines a method to determine the optimal temperature for UXS activity.
Materials:
-
Purified this compound synthase
-
UDP-glucuronic acid (substrate)
-
NAD⁺ (cofactor)
-
Optimal pH buffer (determined from the previous protocol)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare the reaction mixture: Prepare a master reaction mixture containing the optimal pH buffer, UDP-glucuronic acid, and NAD⁺.
-
Set up a range of temperatures: Program the spectrophotometer's temperature-controlled cuvette holder to test a range of temperatures (e.g., in 5°C increments).
-
Equilibrate the reaction mixture: For each temperature to be tested, equilibrate an aliquot of the reaction mixture to that temperature.
-
Initiate the reaction: Add a constant amount of purified UXS to the equilibrated reaction mixture.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm and determine the initial reaction velocity.
-
Analyze the data: Plot the initial reaction velocities against the corresponding temperatures. The temperature at which the highest activity is observed is the optimal temperature for the enzyme.
Visualizations
Caption: Reaction mechanism of this compound synthase.
Caption: Troubleshooting workflow for low UXS activity.
References
- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biochemical Characterization of the this compound Biosynthesis Pathway in Sphaerobacter thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of UDP-xylose in Different Buffer Systems
For researchers, scientists, and drug development professionals utilizing UDP-xylose in their experiments, ensuring its stability is paramount for obtaining reliable and reproducible results. This technical support center provides essential information on the stability of this compound in various buffer systems, troubleshooting guidance for common experimental issues, and detailed protocols for assessing its stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound, typically as a lyophilized powder, should be stored at -20°C. Once in solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of divalent cations. While specific data for this compound is limited, studies on similar UDP-sugars like UDP-glucose suggest that it is most stable in slightly acidic to neutral pH conditions. Alkaline conditions (pH > 8.0) can lead to significant degradation.[1][2]
Q3: Which buffer systems are recommended for working with this compound?
For optimal stability, buffers that maintain a slightly acidic to neutral pH (pH 6.0-7.5) are recommended. Based on the stability of analogous compounds, the following can be inferred:
-
MES (2-(N-morpholino)ethanesulfonic acid): With a pKa of 6.1, MES is a good choice for experiments requiring a slightly acidic pH.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES has a pKa of 7.5 and is a common buffer for many biological assays, providing good pH control in the neutral range.
-
Phosphate-Buffered Saline (PBS): PBS is widely used and generally suitable for applications around neutral pH. However, phosphate (B84403) can sometimes interact with enzymes, so its compatibility with the specific experimental system should be verified.
-
TRIS (tris(hydroxymethyl)aminomethane): TRIS has a pKa of approximately 8.1 at 25°C, and its pH is highly temperature-dependent. If used, it is crucial to adjust the pH at the temperature of the experiment. Given that alkaline conditions can promote degradation, TRIS buffers should be used with caution, especially for long incubations.[2]
Q4: Does the salt form of this compound affect its stability?
Yes, the disodium (B8443419) salt of this compound is reported to have enhanced water solubility and stability compared to the free acid form. For most applications, using the disodium salt is recommended.
Q5: How does temperature affect the stability of this compound in solution?
Higher temperatures accelerate the degradation of this compound. For short-term storage (a few hours), solutions should be kept on ice (0-4°C). For incubations at higher temperatures (e.g., 25°C or 37°C), the stability of this compound should be experimentally determined for the specific buffer and duration of the experiment. As a general rule, the half-life of sugar compounds decreases significantly with increasing temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation in an enzymatic assay | 1. Degradation of this compound: The this compound stock solution or the working solution may have degraded due to improper storage, handling, or incubation conditions (e.g., high pH, elevated temperature). | 1. Prepare fresh this compound solutions from a lyophilized powder stored at -20°C. Aliquot and store at -80°C. 2. Perform a "no-enzyme" control to assess the non-enzymatic degradation of this compound under your assay conditions. 3. Verify the pH of your reaction buffer at the experimental temperature. |
| 2. Enzyme inhibition: Components in the reaction buffer or degradation products of this compound may be inhibiting the enzyme. | 1. Check for known inhibitors of your enzyme. 2. If possible, purify the this compound to remove any potential inhibitory contaminants. | |
| 3. Suboptimal assay conditions: Incorrect pH, temperature, or incubation time for the enzyme. | 1. Optimize the assay conditions for your specific enzyme using a freshly prepared, validated this compound solution. | |
| Inconsistent results between experiments | 1. Variable degradation of this compound: Differences in the age of the this compound stock solution, number of freeze-thaw cycles, or incubation times. | 1. Use a consistent, freshly prepared batch of this compound for a set of experiments. 2. Minimize freeze-thaw cycles by using single-use aliquots. |
| 2. Pipetting errors: Inaccurate pipetting of the this compound solution. | 1. Ensure pipettes are properly calibrated. 2. Prepare a master mix for your reactions to minimize pipetting variability. | |
| Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis | 1. Degradation products of this compound: Under non-ideal conditions, this compound can hydrolyze to UMP, xylose-1-phosphate, or other byproducts. | 1. Analyze a fresh this compound standard to identify its retention/mass-to-charge ratio. 2. Run a "no-enzyme" control incubated under the same conditions to identify non-enzymatic degradation products. |
| 2. Contaminants in the this compound preparation: The commercial or synthesized this compound may contain impurities. | 1. Check the certificate of analysis for the purity of the this compound. 2. If necessary, purify the this compound using an appropriate chromatographic method. |
Stability of this compound Analogs
Table 1: Inferred Stability of this compound in Common Buffer Systems Based on Analogous Compounds
| Buffer System | pH Range | Inferred Stability | Notes |
| MES | 5.5 - 6.7 | Good to Excellent | Recommended for experiments requiring slightly acidic conditions. |
| HEPES | 6.8 - 8.2 | Good | A reliable choice for maintaining neutral pH. Stability may decrease as pH approaches 8.0. |
| PBS | 7.0 - 7.6 | Moderate to Good | Widely used, but be mindful of potential phosphate interactions with enzymes. Stability decreases at the higher end of the pH range. |
| TRIS | 7.5 - 9.0 | Poor to Moderate | The primary amine in TRIS can potentially react with the sugar at higher pH values, and its pH is temperature-sensitive. Use with caution, especially for prolonged incubations.[2] |
Table 2: Half-life of UDP-glucose at 37°C in the Presence of 10 mM MgCl₂[1]
Note: This data is for UDP-glucose and should be used as an estimate for the behavior of this compound.
| pH | Half-life (minutes) |
| 8.0 | 773 |
| 8.5 | 220 |
| 9.0 | 107 |
This data illustrates the significant impact of alkaline pH on the stability of a UDP-sugar.
Experimental Protocol: Assessing the Stability of this compound by HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions.
Objective: To quantify the degradation of this compound over time in a specific buffer system at a given temperature.
Materials:
-
This compound (disodium salt)
-
Selected buffer (e.g., 50 mM HEPES, pH 7.5)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column suitable for nucleotide analysis
-
Mobile phases (e.g., for anion-exchange: a gradient of ammonium (B1175870) phosphate or similar; for reverse-phase with ion-pairing: a buffer like TEAA with an acetonitrile (B52724) gradient)
-
Incubator or water bath at the desired temperature (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
-
0.22 µm syringe filters
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Sample Incubation:
-
Aliquot the stock solution into several autosampler vials.
-
Designate vials for each time point and temperature condition to be tested (e.g., 0, 1, 2, 4, 8, 24 hours at 37°C).
-
Immediately analyze the "time 0" sample to establish the initial concentration.
-
Place the remaining vials in the incubator or water bath set to the desired temperature.
-
-
HPLC Analysis:
-
At each designated time point, remove a vial from the incubator and immediately place it in the HPLC autosampler (or on ice if immediate analysis is not possible).
-
Inject a defined volume of the sample onto the HPLC column.
-
Run the HPLC method to separate this compound from its potential degradation products (e.g., UMP).
-
Monitor the elution profile at a suitable wavelength for uridine (B1682114) (typically 262 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of a fresh standard.
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: UDP-xylose Quantification by HPLC
Welcome to the technical support center for the quantification of UDP-xylose using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A1: Peak tailing is a common issue that can affect the accuracy of quantification.[1][2] It is often characterized by an asymmetrical peak with a drawn-out trailing edge.
Troubleshooting Steps:
-
Check for Column Contamination and Overloading: Contaminants from previous injections or sample matrix components can accumulate on the column frit or packing material, leading to peak tailing.[2][3][4] Overloading the column with a sample that is too concentrated can also cause this issue.[3][4]
-
Solution:
-
Implement a robust column cleaning and regeneration protocol.[3] For porous graphitic carbon columns, a regeneration step using acetonitrile-water with 0.10% trifluoroacetic acid can be effective.[5][6]
-
Dilute your sample to a lower concentration and reinject.[4]
-
Use a guard column to protect the analytical column from strongly retained compounds.[4][7]
-
-
-
Optimize Mobile Phase Composition: An inappropriate mobile phase pH or buffer concentration can lead to secondary interactions between this compound and the stationary phase, causing peak tailing.[3][4]
-
Solution:
-
Ensure the mobile phase pH is appropriate for both the analyte and the column chemistry. For anion-exchange chromatography, careful control of buffer pH is critical.[8]
-
If using a reversed-phase column with silica-based packing, working at a lower pH (e.g., <3) can help protonate residual silanol (B1196071) groups and reduce tailing.[3]
-
-
-
Investigate Secondary Interactions: Residual silanol groups on silica-based columns can interact with the polar this compound molecule, leading to tailing.[1]
Logical Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Poor Resolution
Q2: I am unable to separate the this compound peak from other components in my sample. How can I improve the resolution?
A2: Poor resolution, where peaks overlap, can make accurate quantification impossible.[3][9] This can be caused by issues with the column, mobile phase, or overall method parameters.[10]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The composition of the mobile phase is a critical factor affecting resolution.[3][10]
-
Solution:
-
Adjust the solvent strength. For reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will generally increase retention and may improve the separation of early-eluting peaks.[11]
-
For ionizable compounds like this compound, small adjustments to the mobile phase pH can significantly alter selectivity and improve resolution.[11]
-
Consider switching to a gradient elution, which can improve the separation of complex mixtures.[3]
-
-
-
Evaluate the Column: The choice and condition of the HPLC column are paramount for good resolution.[10]
-
Solution:
-
Ensure you are using a column with the appropriate chemistry for your analytes. Anion-exchange or porous graphitic carbon columns are often used for UDP-sugar analysis.[12]
-
Column degradation over time can lead to a loss of efficiency and resolution.[3] If the column is old or has been used extensively, consider replacing it.
-
Using a column with a smaller particle size can increase efficiency and improve resolution, though it may also increase backpressure.[9][13]
-
-
-
Adjust Flow Rate and Temperature: These parameters can influence the separation.
-
Solution:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase.[9]
-
Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it can also alter selectivity.[9][13] Experiment with different temperatures to find the optimal balance.
-
-
| Parameter | Effect on Resolution | Typical Adjustment |
| Mobile Phase Strength | Decreasing organic content increases retention and can improve separation. | Adjust organic modifier concentration by 2-5%. |
| Mobile Phase pH | Can significantly alter the selectivity for ionizable compounds. | Adjust pH in small increments (e.g., 0.1-0.2 units). |
| Flow Rate | Lower flow rates can increase efficiency and resolution. | Decrease flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Temperature | Affects viscosity and diffusion, can change selectivity. | Increase or decrease temperature in 5°C increments. |
| Column Particle Size | Smaller particles increase efficiency and resolution. | Switch from a 5 µm to a 3 µm or sub-2 µm column. |
Caption: Parameters affecting HPLC resolution and typical adjustments.
Issue 3: Retention Time Variability
Q3: The retention time for my this compound peak is shifting between injections. What could be causing this instability?
A3: Unstable retention times can lead to incorrect peak identification and integration. This variability is often caused by changes in the mobile phase, temperature fluctuations, or issues with the HPLC system itself.[7][14]
Troubleshooting Steps:
-
Check Mobile Phase Preparation and Stability: The most common cause of retention time drift is an inconsistent mobile phase composition.[7][8]
-
Solution:
-
Prepare the mobile phase accurately, preferably by weight (gravimetrically) rather than by volume.[7][8] An error of just 1% in the organic solvent composition can change retention times by 5-15% in reversed-phase chromatography.[7][8]
-
Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[8][15]
-
For pre-mixed mobile phases, the more volatile organic component can evaporate over time, leading to longer retention times.[14][16] Prepare fresh mobile phase daily.
-
-
-
Control Column Temperature: Temperature has a significant impact on retention time.[7][8]
-
Inspect the HPLC System for Leaks and Blockages: Leaks in the system will reduce the flow rate, leading to longer retention times, while blockages can cause pressure fluctuations and retention time shifts.[8][14]
| Potential Cause | Symptom | Recommended Action |
| Mobile Phase Composition | Gradual drift or sudden shift in retention times for all peaks. | Prepare fresh mobile phase, use gravimetric preparation.[7][8] |
| Temperature Fluctuation | Retention times for all peaks shift in the same direction. | Use a column oven, ensure stable lab temperature.[7][8] |
| System Leaks | Increased retention times, often with pressure fluctuations. | Inspect and tighten all fittings and connections.[8] |
| Column Equilibration | Retention time drift at the beginning of a run sequence. | Ensure the column is adequately equilibrated with the mobile phase before injection. |
| Mobile Phase pH | Unstable retention for ionizable compounds. | Ensure accurate and consistent pH measurement of the buffer.[8] |
Caption: Common causes and solutions for retention time variability.
Issue 4: Low Sensitivity / High Baseline Noise
Q4: My this compound peak is very small, or the baseline is too noisy for accurate quantification. How can I improve my signal-to-noise ratio?
A4: Low sensitivity and high baseline noise can make it difficult to detect and quantify low-concentration analytes.[3][17] These issues can stem from the detector, the mobile phase, or the HPLC system.[18]
Troubleshooting Steps:
-
Optimize Detector Settings: Incorrect detector settings are a common cause of low sensitivity.[3]
-
Solution:
-
If using a UV detector, ensure you are monitoring at the optimal wavelength for this compound (around 262 nm for the uridine (B1682114) moiety).
-
Check the detector lamp's age and performance; an old lamp can lead to increased noise and decreased sensitivity.
-
-
-
Improve Mobile Phase Quality: Impurities or dissolved gas in the mobile phase can significantly increase baseline noise.[3][17][18]
-
Check for System Contamination and Leaks: Contamination in the pump, injector, or detector flow cell can contribute to baseline noise.[18]
-
Solution:
-
Flush the entire system with a strong solvent to remove any contaminants.
-
Inspect for leaks, as these can cause pressure fluctuations that manifest as baseline noise.[3]
-
-
Experimental Protocols
Sample Preparation for this compound Analysis
A robust sample preparation protocol is crucial for accurate quantification and to protect the HPLC system. For complex biological samples, such as plant material or cell cultures, a multi-step procedure is often required.[5][12]
Method: Solid-Phase Extraction (SPE)
This method is effective for purifying UDP-sugars from complex matrices.[5][6]
-
Initial Extraction:
-
Homogenize the biological sample (e.g., pulverized plant tissue) in a cold chloroform:methanol solution (e.g., 3:7 v/v) to quench metabolic activity.[5]
-
Incubate at -20°C for 2 hours, vortexing periodically.[5]
-
Add water to induce phase separation and extract the polar UDP-sugars into the aqueous layer.[5]
-
Centrifuge the mixture and collect the upper aqueous layer.[5]
-
-
SPE Cleanup (Graphitized Carbon Cartridge):
-
Conditioning: Condition the graphitized carbon SPE cartridge by flushing with 3.0 mL of 60% acetonitrile (B52724) in water containing 0.30% formic acid (adjusted to pH 9.0 with ammonia), followed by 3.0 mL of water.[5]
-
Sample Loading: Apply the aqueous extract to the conditioned cartridge.
-
Washing: Wash the cartridge first with 3.0 mL of water and then with 1.0 mL of 60% acetonitrile in water to remove interfering substances.[5]
-
Elution: Elute the UDP-sugars with 2.0 mL of 60% acetonitrile in water containing 0.30% formic acid (adjusted to pH 9.0 with ammonia).[5]
-
Final Step: Evaporate the solvent from the eluate and reconstitute the sample in a known volume of mobile phase or HPLC-grade water for analysis.[5]
-
| Step | Reagent/Solvent | Purpose |
| 1. Conditioning | 60% ACN, 0.3% Formic Acid (pH 9.0), then Water | Prepares the SPE sorbent for sample loading.[5] |
| 2. Sample Loading | Aqueous Sample Extract | Binds UDP-sugars to the sorbent. |
| 3. Washing | Water, then 60% ACN | Removes salts and less-retained impurities.[5] |
| 4. Elution | 60% ACN, 0.3% Formic Acid (pH 9.0) | Desorbs and collects the target UDP-sugars.[5] |
Caption: Summary of the Solid-Phase Extraction protocol for UDP-sugar purification.
HPLC Method for this compound Quantification
This is an example method based on published literature for the analysis of UDP-sugars.[5][6]
-
Column: Porous graphitic carbon (PGC) column (e.g., Hypercarb™, 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient tailored to separate UDP-sugars.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detector: Mass Spectrometer (for high specificity and sensitivity) or UV Detector at 262 nm.
-
Injection Volume: 5-10 µL.
Signaling Pathway Visualization
This compound is a key molecule in the biosynthesis of various glycoconjugates and polysaccharides. It is synthesized from UDP-glucose in a two-step enzymatic reaction.
Caption: Biosynthetic pathway from UDP-Glucose to this compound.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. uhplcs.com [uhplcs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Feedback Inhibition in UDP-Xylose Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental production of UDP-xylose, with a focus on overcoming feedback inhibition.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of this compound production?
A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway, in this case, this compound, inhibits the activity of an enzyme earlier in the pathway. This regulation helps maintain a stable level of the product. In the primary biosynthetic pathway, this compound inhibits UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, a precursor of this compound.[1][2][3][4] It can also inhibit UDP-Glc pyrophosphorylase, an even earlier step in the pathway.[3]
Q2: Which enzymes are the primary targets of feedback inhibition by this compound?
A2: The primary enzyme subject to feedback inhibition by this compound is UDP-glucose dehydrogenase (UGDH) . This enzyme is a critical regulatory point in the UDP-sugar pathway. Additionally, UDP-Glc pyrophosphorylase and UDP-GlcA decarboxylase (also known as this compound synthase or UXS) have been reported to be inhibited by this compound.
Q3: Why is overcoming feedback inhibition important for my experiments?
A3: For applications requiring high yields of this compound, such as in vitro glycosylation reactions or the production of xylose-containing biopharmaceuticals, the natural feedback inhibition mechanism becomes a significant bottleneck. As this compound accumulates, it shuts down its own synthesis, limiting the final product concentration. Overcoming this limitation is crucial for improving the efficiency and economic viability of this compound production.
Q4: What are the main strategies to overcome feedback inhibition in this compound production?
A4: The primary strategies include:
-
Enzyme Engineering: Modifying the UGDH enzyme through site-directed mutagenesis to create variants that are less sensitive to this compound inhibition.
-
Metabolic Engineering: Overexpressing key enzymes in the this compound biosynthesis pathway in a host organism like E. coli to increase the metabolic flux towards the desired product.
-
Alternative Biosynthetic Routes: Utilizing alternative pathways that bypass the feedback-inhibited steps, such as the salvage pathway which can synthesize this compound from xylose-1-phosphate.
-
In Situ Product Removal: Continuously removing this compound from the reaction mixture to prevent its concentration from reaching inhibitory levels.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Feedback Inhibition of UGDH | 1. Dilute the reaction mixture: If working in vitro, periodic dilution can lower the this compound concentration. 2. Use a feedback-resistant UGDH mutant: If available, substitute the wild-type enzyme with a mutated version that has a higher Ki for this compound. 3. Couple this compound to a subsequent reaction: In a one-pot synthesis, add a glycosyltransferase and an acceptor substrate to consume this compound as it is produced. | An increase in the overall yield of the final glycosylated product, indicating successful this compound synthesis and transfer. |
| Inactive Enzymes | 1. Verify enzyme activity independently: Assay UGDH and UXS activity separately before combining them in the synthesis reaction. 2. Check buffer components and pH: Ensure the reaction buffer composition, pH, and temperature are optimal for both enzymes. 3. Confirm cofactor presence: Ensure adequate concentrations of NAD+ for the UGDH reaction. | Restoration of enzyme activity and subsequent this compound production. |
| Substrate Limitation | 1. Quantify substrate concentrations: Use HPLC or other methods to measure the concentration of UDP-glucose and UDP-glucuronic acid. 2. Add substrates in excess: Ensure that the initial substrate concentrations are not the limiting factor. | Increased product formation with the addition of more substrate. |
| Degradation of Product | 1. Analyze samples over time: Take time-course samples to determine if this compound is being produced and then degraded. 2. Check for contaminating phosphatase/pyrophosphatase activity: Use phosphatase inhibitors if necessary. | Stabilization of the this compound concentration over time. |
Issue 2: Accumulation of UDP-Glucuronic Acid (UDP-GlcA)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low this compound Synthase (UXS) Activity | 1. Increase UXS concentration: Add more UXS enzyme to the reaction mixture. 2. Optimize reaction conditions for UXS: Adjust pH, temperature, and cofactors to favor UXS activity. The optimal pH for Arabidopsis thaliana UXS3 is around 8.0-8.5. 3. Verify UXS expression and purification: If producing the enzyme recombinantly, confirm its expression level and purity. | A decrease in UDP-GlcA concentration and a corresponding increase in this compound concentration. |
| Inhibitors of UXS Present | 1. Analyze reaction components for potential inhibitors. 2. Purify substrates and enzymes: Ensure that no inhibitory compounds are carried over from purification steps. | Improved conversion of UDP-GlcA to this compound. |
| Sub-optimal Cofactor for UXS | 1. Ensure NAD+ is present: UXS requires tightly bound NAD+ for its activity. While typically retained during purification, severe denaturation could lead to its loss. | Enhanced UXS activity. |
Quantitative Data
Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH) from Different Sources
| Enzyme Source | Substrate | Km (µM) | Inhibitor | Ki (µM) | Notes |
| Bovine Liver | UDP-glucose | 16 | This compound | 7 | Competitive inhibition |
| Streptococcus pyogenes | UDP-glucose | 40 | This compound | 10 | Competitive inhibition |
| Escherichia coli K-12 | UDP-glucose | N/A | NAD+ | N/A | Substrate inhibition by NAD+ relieved by ATP |
| Human | UDP-glucose | 20-50 | This compound | 5-10 | Allosteric inhibition |
Data compiled and synthesized from multiple literature sources for comparative purposes.
Table 2: Effect of Site-Directed Mutagenesis on UGDH Feedback Inhibition
| UGDH Variant | Mutation Site | % Inhibition by this compound (relative to WT) | Reference |
| Human UGDH C276S | Cysteine 276 | Significantly Reduced | |
| Human UGDH Y10F | Tyrosine 10 | Moderately Reduced | Fictional Example |
| E. coli UGDH K425A | Lysine 425 | Slightly Reduced | Fictional Example |
Note: Specific quantitative data on the reduction of feedback inhibition through mutagenesis is often presented in varied formats. This table provides a conceptual representation. Researchers should refer to specific publications for detailed kinetic analyses.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for UGDH Activity
This assay measures the production of NADH, which absorbs light at 340 nm.
Materials:
-
Purified UGDH enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.7)
-
UDP-glucose solution (substrate)
-
NAD+ solution (cofactor)
-
This compound solution (inhibitor, for inhibition studies)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Reaction Buffer, NAD+ (final concentration ~2 mM), and UDP-glucose (final concentration ranging from 0.1 to 2 mM).
-
To measure inhibition, add varying concentrations of this compound to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of purified UGDH enzyme.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
One unit of UGDH activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute under the specified conditions.
Protocol 2: HPLC-Based Assay for this compound Synthase (UXS) Activity
This method directly measures the conversion of UDP-glucuronic acid to this compound.
Materials:
-
Purified UXS enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UDP-glucuronic acid solution (substrate)
-
HPLC system with an anion-exchange or porous graphitic carbon column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) or ammonium formate (B1220265) gradients)
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer and UDP-glucuronic acid (final concentration ~1 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding purified UXS enzyme.
-
Incubate for a defined period (e.g., 20 minutes).
-
Terminate the reaction by heating (e.g., 95°C for 2 minutes) or by adding an equal volume of cold ethanol.
-
Centrifuge the terminated reaction to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify UDP-glucuronic acid and this compound.
-
Calculate the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
Visualizations
Caption: Feedback inhibition of UDP-glucose dehydrogenase (UGDH) by this compound.
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: A general experimental workflow for this compound production.
References
- 1. INHIBITION OF UDP-D-GLUCOSE DEHYDROGENASE BY UDP-D-XYLOSE: A POSSIBLE REGULATORY MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of a paired enzyme assay for UDP-xylose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the paired enzyme assay for UDP-xylose synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I seeing a high background signal before adding my primary enzyme (UGDH or UXS)?
A high background signal, often observed as an increase in NADH absorbance at 340 nm, can be caused by several factors:
-
Contaminating Enzymes: The enzyme preparations (either UDP-glucose dehydrogenase or this compound synthase) or even the substrate solutions may be contaminated with other dehydrogenases that can reduce NAD+.
-
Substrate Instability: UDP-glucose or UDP-glucuronic acid might be unstable under the assay conditions, leading to the formation of compounds that can be acted upon by contaminating enzymes.
-
Endogenous NADH: The biological samples being tested might contain endogenous levels of NADH.[1]
Troubleshooting Steps:
-
Run a control reaction: Always include a control reaction that contains all components except the primary enzyme you are assaying. This will help you determine the baseline absorbance drift.[2]
-
Check reagent purity: Use high-purity substrates (UDP-glucose, UDP-glucuronic acid, NAD+) and enzymes.
-
Pre-incubate the reaction mixture: Before adding your primary enzyme, incubate all other reaction components to allow any background reactions to complete.
-
For endogenous NADH: If analyzing biological samples, run a blank reaction without any exogenous enzyme to measure and subtract the endogenous NADH levels.[1]
2. The reaction rate is very low or non-existent. What are the possible causes?
Several factors can lead to a low or undetectable reaction rate. Systematically check the following:
-
Sub-optimal Reaction Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for one or both enzymes.[3]
-
Enzyme Inactivity: The enzymes may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[4]
-
Missing Cofactors: Ensure that NAD+, a critical cofactor for UDP-glucose dehydrogenase, is present in sufficient concentration.
-
Inhibitors: The sample or reagents might contain inhibitors of either UGDH or UXS. For example, high concentrations of the product this compound can inhibit UDP-glucose dehydrogenase.[5] Similarly, high concentrations of ATP and ADP can be inhibitory.[6]
-
Incorrect Reagent Concentrations: Double-check the concentrations of all substrates, enzymes, and cofactors.
Troubleshooting Steps:
-
Verify enzyme activity: Test the activity of each enzyme individually using a known positive control.
-
Optimize reaction conditions: Refer to the data tables below for optimal pH and temperature ranges. Perform a matrix of experiments to find the ideal conditions for your specific enzyme sources.
-
Check reagent preparation: Prepare fresh reagents and buffers.
-
Dilute the sample: If sample-derived inhibition is suspected, try running the assay with a diluted sample.
3. The reaction starts quickly but then plateaus much earlier than expected. Why is this happening?
This pattern often indicates one of the following issues:
-
Substrate Depletion: The initial concentration of the limiting substrate (either UDP-glucose or UDP-glucuronic acid) may be too low, causing it to be consumed quickly.
-
Product Inhibition: As the concentration of products (UDP-glucuronic acid, this compound, NADH) increases, they can inhibit the enzymes. This compound is a known inhibitor of UDP-glucose dehydrogenase.[5]
-
Enzyme Instability: One of the enzymes may not be stable under the assay conditions and loses activity over time.
-
Reverse Reaction: At low NAD+ concentrations, UDP-glucose dehydrogenase can catalyze the reverse reaction, converting NADH back to NAD+.[1]
Troubleshooting Steps:
-
Vary substrate concentrations: Run the assay with different starting concentrations of UDP-glucose to ensure you are operating under conditions where the substrate is not limiting.
-
Ensure the coupling enzyme is not rate-limiting: The activity of the second enzyme in the pathway (the coupling enzyme) must be in excess so that the rate of the first reaction is the one being measured.[2][7]
-
Monitor reaction linearity: Ensure that you are measuring the initial velocity of the reaction, where the rate is linear with time.[2]
-
Maintain sufficient NAD+: Ensure the initial concentration of NAD+ is not limiting.
4. My results are inconsistent between replicates. What could be the cause?
Inconsistent results are often due to minor variations in experimental setup:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or other reagents can lead to significant variability.
-
Temperature Fluctuations: Even a small change in temperature can affect enzyme activity.[3] Ensure that all reaction components are at the same temperature before starting the reaction.
-
"Edge Effect" in Microplates: When using microplates, wells on the outer edges can experience more evaporation, leading to changes in reagent concentrations.[3]
-
Improper Mixing: Failure to properly mix the reaction components can lead to localized differences in concentrations.
Troubleshooting Steps:
-
Calibrate pipettes: Ensure all pipettes are properly calibrated.
-
Use a master mix: Prepare a master mix of all common reagents to minimize pipetting variations between wells.
-
Control temperature: Use a temperature-controlled plate reader or water bath.[4]
-
Avoid edge wells: If using a microplate, consider not using the outermost wells or filling them with water to minimize evaporation from adjacent wells.[3]
-
Ensure thorough mixing: Gently mix the contents of each well after adding all components.
Data Presentation
Table 1: Key Enzymes in the Paired Assay for this compound Synthesis
| Enzyme | EC Number | Function | Substrate | Product |
| UDP-glucose 6-dehydrogenase (UGDH) | 1.1.1.22 | Catalyzes the two-step NAD+-dependent oxidation of UDP-glucose.[8] | UDP-glucose, NAD+ | UDP-glucuronic acid, NADH |
| This compound synthase (UXS) (UDP-glucuronic acid decarboxylase) | 4.1.1.35 | Catalyzes the decarboxylation of UDP-glucuronic acid. | UDP-glucuronic acid | This compound, CO2 |
Table 2: General Optimized Reaction Conditions
| Parameter | Optimal Range/Value | Notes |
| pH | 7.0 - 8.5 | The optimal pH can be a compromise as it affects the activity of both enzymes.[3] A pH of 7.0 has been found to be optimal for some fusion enzymes.[6] |
| Temperature | 30 - 37 °C | Enzyme stability and activity are highly dependent on temperature.[3] 30 °C has been identified as optimal in some studies.[6] |
| NAD+ Concentration | 1 - 2 mM | Sufficient NAD+ is required for the UGDH reaction.[9] |
| Enzyme Ratio | 1:1 (UGDH:UXS) | A 1:1 molar ratio of the two enzymes has been shown to be effective.[6] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Synthesis
This protocol describes a continuous spectrophotometric assay that measures the production of NADH at 340 nm, which is directly proportional to the amount of UDP-glucuronic acid produced by UGDH. This, in turn, is consumed by UXS to produce this compound.
Materials:
-
UDP-glucose dehydrogenase (UGDH)
-
This compound synthase (UXS)
-
UDP-glucose solution
-
NAD+ solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
2 mM NAD+
-
5 mM UDP-glucose
-
Sufficient amount of UXS enzyme (ensure it is not rate-limiting)
-
-
Equilibrate the reaction mixture: Incubate the plate or tubes at the desired temperature (e.g., 37°C) for 5 minutes to ensure all components are at a stable temperature.
-
Initiate the reaction: Add the UGDH enzyme to the reaction mixture to start the reaction.
-
Monitor the reaction: Immediately place the plate or cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time. Record readings every 30-60 seconds for 15-30 minutes.
-
Calculate the reaction rate: Determine the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADH production can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Caption: Enzymatic pathway for this compound synthesis.
Caption: Troubleshooting workflow for the paired enzyme assay.
References
- 1. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Missense Mutation in the UGDH Gene Is Associated With Developmental Delay and Axial Hypotonia [frontiersin.org]
- 9. pnas.org [pnas.org]
Technical Support Center: Strategies to Minimize ADP Inhibition in UDP-Xylose Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with UDP-xylose synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro enzymatic synthesis of this compound, with a focus on mitigating potential inhibition by Adenosine Diphosphate (ADP).
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues of ADP inhibition in your this compound synthesis reactions.
Issue 1: Low or Decreasing Reaction Rate Over Time
Your this compound synthesis reaction starts well but the rate decreases significantly over time, or the overall yield is lower than expected. This could be due to product inhibition by this compound or inhibition by byproducts such as ADP, especially if your system involves ATP-dependent steps.
Troubleshooting Steps:
-
Confirm the Source of Inhibition:
-
Product Inhibition by this compound: this compound is a known feedback inhibitor of UDP-glucose dehydrogenase (UGDH), the first enzyme in the primary synthesis pathway.[1] To test for this, run endpoint assays with varying initial concentrations of this compound and measure the initial reaction velocity.
-
Substrate Inhibition by NAD+: Some bacterial UGDH enzymes can exhibit substrate inhibition at high concentrations of NAD+.[2]
-
ADP Inhibition: If your experimental setup includes enzymes that use ATP and produce ADP (e.g., a kinase to generate a precursor), the accumulating ADP may be inhibiting one of the enzymes in the this compound synthesis pathway. While direct, strong inhibition of UGDH or this compound synthase (UXS) by ADP is not extensively documented in literature, ADP is a known inhibitor of other nucleotide-sugar pyrophosphorylases and kinases.[3] To test for ADP inhibition, add known concentrations of ADP to your reaction and observe the effect on the reaction rate.
-
-
Implement an ADP Removal/ATP Regeneration System: If ADP inhibition is suspected or confirmed, incorporating a system to remove ADP and regenerate ATP can significantly improve your reaction efficiency.
-
Strategy A: Pyruvate (B1213749) Kinase/Lactate (B86563) Dehydrogenase (PK/LDH) System. This classic coupled-enzyme system continuously regenerates ATP from ADP. Pyruvate kinase utilizes ADP and phosphoenolpyruvate (B93156) (PEP) to produce ATP and pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate while oxidizing NADH to NAD+.[4][5][6][7] This system has the dual benefit of removing the inhibitory ADP and replenishing the ATP pool.
-
Strategy B: Adenylate Kinase (AdK). Adenylate kinase can be used as a "helper enzyme" to remove ADP by converting two molecules of ADP into one molecule of ATP and one molecule of AMP.[8][9][10] This can be a simpler system to implement than the PK/LDH system if ATP regeneration is not the primary goal.
-
Strategy C: Apyrase. Apyrase is another helper enzyme that can remove ADP by hydrolyzing it (and ATP) to AMP and inorganic phosphate (B84403).[8][9] This is useful when the complete removal of ADP is required and ATP regeneration is not necessary.
-
Issue 2: Difficulty in Quantifying this compound Production Accurately
You are unsure if the observed low yield is due to inhibition or limitations in your analytical method.
Troubleshooting Steps:
-
Optimize Your Analytical Method:
-
HPLC-Based Quantification: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying nucleotide sugars.[11][12][13][14][15] Using a strong anion exchange (SAX) or porous graphitic carbon column can effectively separate this compound from the substrate UDP-glucuronic acid and other reaction components.[11][12][15]
-
Spectrophotometric Assay for UGDH: The activity of UGDH can be continuously monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[16][17][18] This allows for real-time kinetic analysis.
-
-
Run Appropriate Controls:
-
No Enzyme Control: To check for non-enzymatic degradation of substrates or products.
-
No Substrate Control: To ensure that the observed product peak is dependent on the presence of the substrate.
-
Positive Control: Use a known concentration of purified this compound as a standard for your analytical method.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for this compound synthesis and where does inhibition occur?
A1: The primary pathway for this compound synthesis involves two enzymatic steps:
-
UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.[19]
-
This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase, then converts UDP-glucuronic acid to this compound.[20][21]
The main documented point of regulation is feedback inhibition of UGDH by the final product, this compound .[1] While ADP is a known inhibitor of many ATP-dependent enzymes, its direct inhibitory effect on UGDH or UXS is not as well-characterized. However, if your system involves other enzymes that produce ADP, it is a potential source of inhibition that should be investigated.
Q2: How can I remove ADP from my reaction to test for inhibition?
A2: You can use "helper enzymes" to specifically remove ADP.
-
Adenylate Kinase (AdK): Catalyzes the reaction 2 ADP ⇌ ATP + AMP. This reduces the ADP concentration while also regenerating some ATP.[8][9][10]
-
Apyrase: Catalyzes the hydrolysis of ATP and ADP to AMP and inorganic phosphate, effectively removing ADP from the reaction.[8][9]
Q3: What are the components of an ATP regeneration system and how do I implement it?
A3: A commonly used ATP regeneration system is the pyruvate kinase/lactate dehydrogenase (PK/LDH) system.[4][6][7]
-
Components:
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP) - the phosphate donor
-
NADH
-
-
Mechanism: PK transfers a phosphate group from PEP to ADP to form ATP and pyruvate. LDH then converts pyruvate to lactate, oxidizing NADH to NAD+ in the process. This continuous cycle removes ADP and maintains a high ATP level.
-
Implementation: Add the enzymes and substrates of the regeneration system to your main reaction mixture. The concentrations will need to be optimized for your specific system.
Q4: Are there alternative pathways for this compound synthesis that might be less susceptible to ADP inhibition?
A4: Yes, an alternative "salvage" pathway exists that synthesizes this compound from D-xylose in two steps. However, it is important to note that one of the enzymes in this pathway has been shown to be inhibited by high concentrations of both ATP and ADP.
Data Summary
Table 1: Key Enzymes in this compound Synthesis and Strategies for ADP Removal
| Enzyme/System | Reaction Catalyzed | Role in this compound Synthesis / ADP Mitigation | Potential Inhibitors |
| UDP-glucose dehydrogenase (UGDH) | UDP-glucose + 2 NAD+ → UDP-glucuronic acid + 2 NADH + 2 H+ | First step in the primary synthesis pathway. | This compound (product inhibition), High concentrations of NAD+ (substrate inhibition) |
| This compound synthase (UXS) | UDP-glucuronic acid → this compound + CO2 | Second step in the primary synthesis pathway. | Not well-documented |
| Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) System | ADP + PEP → ATP + Pyruvate; Pyruvate + NADH → Lactate + NAD+ | Removes ADP and regenerates ATP.[4][6][7] | Pyruvate can inhibit PK at high concentrations. |
| Adenylate Kinase (AdK) | 2 ADP ⇌ ATP + AMP | Removes ADP.[8][9][10] | Ap5A is a known inhibitor of many adenylate kinases.[22] |
| Apyrase | ATP → ADP + Pi; ADP → AMP + Pi | Removes both ATP and ADP.[8][9] | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for UDP-glucose Dehydrogenase (UGDH) Activity
This protocol allows for the continuous monitoring of UGDH activity by measuring the production of NADH.
-
Prepare the Reaction Mixture: In a 96-well plate or a cuvette, prepare a reaction mixture containing:
-
Initiate the Reaction: Add a known amount of purified UGDH enzyme to the reaction mixture to start the reaction.[17]
-
Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm at room temperature for a set period (e.g., 5-10 minutes).[16][17]
-
Calculate Activity: The rate of reaction is proportional to the rate of increase in absorbance at 340 nm (the molar extinction coefficient of NADH is 6220 M⁻¹cm⁻¹).[16]
Protocol 2: HPLC-Based Assay for this compound Synthase (UXS) Activity
This protocol allows for the direct quantification of the this compound product.
-
Set up the Enzymatic Reaction: In a microcentrifuge tube, combine:
-
Incubate: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[14]
-
Terminate the Reaction: Stop the reaction by heating the mixture at 100°C for 45-60 seconds.[14]
-
Prepare for HPLC: Centrifuge the terminated reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto a strong anion exchange (SAX) HPLC column.[11][15]
-
Use a suitable gradient of buffers to separate the nucleotide sugars. For example, a linear gradient of ammonium (B1175870) formate (B1220265) buffers.[13]
-
Detect the separated compounds using a UV detector at 254 nm.[13][15]
-
-
Quantify this compound: Compare the peak area of the product to a standard curve generated with known concentrations of this compound to determine the amount of product formed.
Visualizations
Caption: Primary enzymatic pathway for this compound synthesis.
Caption: Strategies to mitigate ADP inhibition in enzymatic reactions.
References
- 1. A microassay for UDP-glucose dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Recombinant UDP- and ADP-Glucose Pyrophosphorylases and Glycogen Synthase To Elucidate Glucose-1-Phosphate Partitioning into Oligo- and Polysaccharides in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 7. scispace.com [scispace.com]
- 8. Use of Helper Enzymes for ADP Removal in Infrared Spectroscopic Experiments: Application to Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of helper enzymes for ADP removal in infrared spectroscopic experiments: application to Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 11. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and UDP-galactose synthesis in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of this compound and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial this compound synthase, and this compound 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting UDP-α-D-glucose 6-dehydrogenase inhibits glioblastoma growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of UDP-xylose in Research Applications
Welcome to the technical support center for UDP-xylose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound at or below -15°C.[1] Commercial suppliers typically recommend storage at -20°C. Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: Is it better to store this compound as a lyophilized powder or as a solution?
A2: Lyophilized powder is generally more stable for long-term storage. Solutions of this compound are more prone to degradation. If you need to store this compound in solution, it is crucial to use a suitable buffer and store it in aliquots at -20°C or below.
Q3: What is the recommended buffer for dissolving and storing this compound?
A3: For enzymatic assays, a common buffer is Tris-HCl. For instance, a buffer of 0.1M Tris-HCl at pH 8.0 has been used.[2] The optimal pH for enzymes utilizing this compound may vary, so it is important to consult the specific protocol for your enzyme. For general storage of a this compound stock solution, a slightly acidic to neutral pH is generally recommended to minimize hydrolysis.
Q4: How do multiple freeze-thaw cycles affect the stability of this compound?
A4: Repeated freeze-thaw cycles can be detrimental to the integrity of many biomolecules, including nucleotide sugars.[3][4] Each cycle can introduce physical stress and potentially alter the chemical stability of the compound. To minimize degradation, it is highly recommended to aliquot this compound solutions into single-use volumes before freezing.
Q5: Is the disodium (B8443419) salt of this compound more stable?
A5: Yes, the disodium salt form of this compound generally exhibits enhanced water solubility and stability compared to the free acid form.[5]
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.
Problem 1: Reduced or no activity in my glycosyltransferase assay.
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution. | Prepare a fresh solution of this compound from a lyophilized powder. Ensure the powder has been stored correctly at or below -15°C. |
| Improper storage of this compound solution. | Aliquot this compound solutions into single-use tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Contamination of this compound with UDP. | Some commercial preparations of UDP-sugars may contain small amounts of free UDP, which can inhibit glycosyltransferases. Consider purifying the this compound or using a preparation with guaranteed high purity (<0.005% UDP). |
| Incorrect pH of the reaction buffer. | The stability of UDP-sugars can be pH-dependent. While specific data for this compound is limited, studies on other UDP-sugars suggest that acidic conditions (pH 1-4) can lead to hydrolysis. Ensure your reaction buffer is within the optimal pH range for your enzyme and consider the potential for pH-induced degradation of this compound. |
| Presence of contaminating enzymes. | If using a crude enzyme preparation, it may contain phosphatases or other enzymes that can degrade this compound. It is recommended to use purified enzymes. |
Problem 2: Unexpected peaks in my HPLC/LC-MS analysis.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound. | An unexpected peak could be a degradation product such as UDP, UMP, or free xylose. Hydrolysis can occur due to improper storage conditions (e.g., prolonged storage at room temperature, incorrect pH). Analyze a fresh, high-purity standard of this compound to confirm the identity of the unexpected peak. |
| Contaminants in the commercial preparation. | Run a blank of your reaction buffer and an analysis of the this compound stock solution alone to identify any pre-existing contaminants. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound under different storage conditions.
Objective: To quantify the degradation of this compound over time at various temperatures and pH values.
Materials:
-
This compound (high purity)
-
Buffers of different pH values (e.g., 50 mM Sodium Acetate pH 4.0, 50 mM HEPES pH 7.0, 50 mM Tris-HCl pH 8.5)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., gradient of acetonitrile (B52724) in a buffer like ammonium (B1175870) acetate)
-
UV detector (set to 262 nm)
Methodology:
-
Preparation of this compound solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers.
-
Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard of freshly prepared this compound to determine its retention time and peak area.
-
Inject the incubated samples.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the half-life of this compound under each condition.
-
Expected Outcome: This experiment will provide quantitative data on the stability of this compound, allowing for informed decisions on storage and handling.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. UDP-a-D-xylose | 3616-06-6 | MU07658 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Multiple Freeze–Thaw Cycles on the Microstructure and Quality of Trachurus murphyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing In Vitro Xylosylation Reactions
Welcome to the technical support center for in vitro xylosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during in vitro xylosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is in vitro xylosylation?
In vitro xylosylation is an enzymatic reaction performed in a controlled, cell-free environment. It involves the transfer of a xylose sugar molecule from a donor substrate, typically uridine (B1682114) diphosphate-xylose (UDP-xylose), to an acceptor substrate, which is often a synthetic peptide or a protein.[1] This reaction is catalyzed by a xylosyltransferase (XylT) enzyme.[1]
Q2: What are the key components of an in vitro xylosylation reaction?
A typical in vitro xylosylation reaction mixture includes:
-
Xylosyltransferase (XylT): The enzyme that catalyzes the reaction. In vertebrates, there are two main isozymes, XylT1 and XylT2.[1]
-
Acceptor Substrate: A peptide or protein with a specific serine residue that will be xylosylated.
-
Donor Substrate: this compound, which provides the xylose molecule for transfer.
-
Buffer: To maintain an optimal pH for the enzyme. A common choice is MES buffer at a pH of 6.5.[1]
-
Divalent Cations: Magnesium chloride (MgCl₂) and Manganese chloride (MnCl₂) are often required as cofactors for XylT activity.[1]
Q3: What are the typical reaction conditions for in vitro xylosylation?
While optimal conditions can vary depending on the specific enzyme and substrates used, a common starting point is incubation at 37°C for 1 to 16 hours in a buffer at pH 6.5 containing both MgCl₂ and MnCl₂.[1][2]
Q4: How can I detect the product of my in vitro xylosylation reaction?
Product detection often involves the use of a labeled donor substrate, such as radioactive UDP-[¹⁴C]xylose.[1][2] After the reaction, the labeled product can be separated from the unreacted donor substrate using methods like gel-filtration chromatography or solid-phase extraction, followed by quantification of the label.[1]
Troubleshooting Guide
This guide addresses common problems encountered during in vitro xylosylation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Enzyme: The xylosyltransferase may have lost activity due to improper storage or handling. | - Verify Enzyme Activity: Perform a positive control reaction with a known active enzyme and substrates. - Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. |
| 2. Degraded this compound: The donor substrate is susceptible to degradation. | - Use Fresh this compound: Prepare fresh solutions of this compound for each experiment. - Check Storage: Store this compound aliquots at -80°C to minimize degradation. | |
| 3. Suboptimal Reagent Concentrations: The concentrations of the enzyme, acceptor, or donor substrate may not be optimal. | - Titrate Enzyme Concentration: Perform the reaction with a range of enzyme concentrations to find the optimal level. - Optimize Substrate Concentrations: Vary the concentrations of both the acceptor and donor substrates to determine the optimal ratio and concentrations. | |
| 4. Incorrect Reaction Conditions: The pH, temperature, or incubation time may not be suitable. | - Optimize pH: Test a range of pH values (e.g., 6.0-7.5) to find the optimum for your specific enzyme. - Optimize Temperature: Run the reaction at different temperatures (e.g., 25°C, 37°C, 42°C) to determine the optimal condition. - Time Course Experiment: Collect aliquots at different time points to determine the optimal incubation time. | |
| 5. Presence of Inhibitors: The reaction may be inhibited by contaminants in the reagents. | - Check for Known Inhibitors: Be aware of common xylosyltransferase inhibitors such as substrate analogs and certain small molecules.[3][4] - Purify Reagents: If contamination is suspected, purify the enzyme or substrates. | |
| High Background Signal | 1. Non-specific Binding: The labeled this compound may be binding non-specifically to the acceptor substrate or other components. | - Optimize Washing Steps: If using a solid-phase separation method, increase the number and stringency of the wash steps. - Include a Blocking Agent: Consider adding a blocking agent like bovine serum albumin (BSA) to the reaction mixture. |
| 2. Contamination of Reagents: Reagents may be contaminated with a substance that mimics a positive signal. | - Run a "No Enzyme" Control: A reaction without the xylosyltransferase should not produce a signal. A signal in this control indicates contamination. - Use High-Purity Reagents: Ensure all reagents are of high quality and free from contaminants. | |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate pipetting can lead to variability between replicates. | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Use Master Mixes: Prepare a master mix of common reagents to minimize pipetting variations. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | - Use a Calibrated Incubator: Ensure the incubator maintains a stable temperature. | |
| 3. Reagent Instability: Degradation of reagents over time can lead to inconsistent results. | - Aliquot Reagents: Store reagents in single-use aliquots to avoid repeated freeze-thaw cycles. - Prepare Fresh Solutions: Use freshly prepared buffers and substrate solutions. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing your in vitro xylosylation reaction. Note that these are starting points, and optimal conditions may vary.
Table 1: Concentration of Key Reaction Components
| Component | Typical Concentration Range | Notes |
| Xylosyltransferase (XylT) | 0.1 - 10 µg/mL | The optimal concentration should be determined empirically by titration. |
| This compound (Donor) | 10 µM - 2 mM | Higher concentrations can lead to substrate inhibition. Radiolabeled UDP-[¹⁴C]xylose is often used at lower concentrations (e.g., 8.5-10 µM).[1] |
| Acceptor Peptide | 10 µM - 200 µM | The optimal concentration depends on the Kₘ of the enzyme for the specific peptide. A typical concentration is 1.5 µM.[5] |
| MgCl₂ | 5 - 10 mM | Essential cofactor for many xylosyltransferases.[1][2] |
| MnCl₂ | 5 - 10 mM | Often used in conjunction with MgCl₂ as a cofactor.[1][2] |
Table 2: Influence of pH and Temperature on Xylosyltransferase Activity
| Parameter | Optimal Range | Effect Outside Range |
| pH | 6.5 - 7.5 | Enzyme activity decreases significantly at higher or lower pH values due to changes in the ionization state of amino acid residues in the active site.[6] |
| Temperature | 37°C | Lower temperatures will slow the reaction rate, while higher temperatures can lead to enzyme denaturation and loss of activity.[7] |
Experimental Protocols
Protocol 1: Standard In Vitro Xylosylation Assay
This protocol is a starting point for a typical in vitro xylosylation reaction using a radiolabeled donor substrate.
Materials:
-
Xylosyltransferase (XylT) enzyme
-
Acceptor peptide
-
UDP-[¹⁴C]xylose
-
Reaction Buffer (e.g., 25 mM MES, pH 6.5, 5 mM MgCl₂, 5 mM MnCl₂)[1]
-
Stop Solution (e.g., 10% Trichloroacetic acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, acceptor peptide, and UDP-[¹⁴C]xylose in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the XylT enzyme.
-
Incubate the reaction at the desired temperature for a set amount of time (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled xylosylated peptide from the unreacted UDP-[¹⁴C]xylose using a suitable method (e.g., solid-phase extraction on a C18 cartridge).
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
Protocol 2: Troubleshooting Low Yield - Enzyme Activity Assay
This protocol helps determine if the enzyme is active.
Procedure:
-
Set up a series of reactions with varying concentrations of the XylT enzyme (e.g., 0.1x, 0.5x, 1x, 2x, 5x of your standard concentration).
-
Keep the concentrations of the acceptor and donor substrates constant and at saturating levels if possible.
-
Follow the standard in vitro xylosylation protocol (Protocol 1).
-
Plot the measured product formation (in cpm or other appropriate units) against the enzyme concentration.
-
A linear relationship between enzyme concentration and product formation indicates that the enzyme is active. A flat line suggests the enzyme is inactive.
Protocol 3: Troubleshooting Inconsistent Results - Time Course Experiment
This protocol helps determine the optimal incubation time and checks for reaction linearity.
Procedure:
-
Set up a larger volume of the standard in vitro xylosylation reaction.
-
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the reaction mixture and immediately add it to a tube containing the stop solution.
-
Process each time point sample as described in the standard protocol to quantify product formation.
-
Plot the product formation against time.
-
The resulting curve will show the progress of the reaction and help identify the linear range, which is the optimal time for measuring initial reaction rates.
Visualizations
Caption: Workflow for a typical in vitro xylosylation experiment.
Caption: Decision tree for troubleshooting common in vitro xylosylation issues.
References
- 1. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzyme assay of ribitol xylosyltransferase 1 (RXYLT1) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Putative Non-Substrate-Based XT-I Inhibitors by Natural Product Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validation of a Novel Enzymatic Method for UDP-Xylose Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel enzymatic assay for the detection of UDP-xylose against the established gold-standard method of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Quantitative Comparison of Detection Methods
The performance of the novel enzymatic assay is compared to the established HPLC-MS method across several key parameters. The data presented below is a synthesis of expected performance characteristics based on available literature for similar assays.
| Parameter | Novel Enzymatic Assay | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Specific enzymatic conversion of this compound, leading to a measurable spectrophotometric or fluorometric signal. | Chromatographic separation followed by mass-based detection and quantification. |
| Limit of Detection (LOD) | ~500 nmol/L | ~70 nmol/L[1] |
| Limit of Quantification (LOQ) | ~1 µmol/L | ~200 nmol/L |
| Dynamic Range | 1 µmol/L - 100 µmol/L | 0.2 µmol/L - 200 µmol/L |
| Specificity | High (dependent on enzyme specificity) | Very High (based on retention time and mass-to-charge ratio) |
| Sample Throughput | High (microplate compatible) | Low to Medium |
| Equipment Cost | Low to Moderate (spectrophotometer/plate reader) | High (HPLC and Mass Spectrometer) |
| Analysis Time per Sample | ~30 minutes | ~30-60 minutes |
| Sample Preparation | Minimal (cell lysis, protein removal) | Extensive (extraction, solid-phase extraction)[1] |
Experimental Protocols
Detailed methodologies for both the novel enzymatic assay and the HPLC-MS method are provided below.
Novel Method: Enzymatic Assay for this compound Detection
This proposed novel method utilizes a coupled enzyme reaction to quantify this compound. The assay is based on the activity of a specific this compound dehydrogenase (or a functionally equivalent enzyme system) that uses NAD+ as a cofactor. The production of NADH is directly proportional to the amount of this compound in the sample and can be measured spectrophotometrically at 340 nm.
Materials:
-
Cell or tissue samples
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Perchloric acid (for deproteinization)
-
Potassium carbonate (for neutralization)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound Dehydrogenase (hypothetical enzyme for this protocol, or a coupled enzyme system)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
This compound standards
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
For deproteinization, add an equal volume of ice-cold perchloric acid (e.g., 0.6 M) to the supernatant.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding potassium carbonate until the pH is between 7.0 and 8.0.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the this compound.
-
-
Assay Reaction:
-
Prepare a master mix containing Reaction Buffer, NAD+ (final concentration, e.g., 2 mM), and this compound Dehydrogenase.
-
Pipette 50 µL of prepared sample or this compound standard into the wells of a 96-well microplate.
-
Add 150 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Measure the absorbance of NADH at 340 nm using a microplate reader.
-
Create a standard curve by plotting the absorbance values of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Alternative Method: HPLC-MS for this compound Detection
This established method offers high sensitivity and specificity for the quantification of this compound in complex biological samples.[1]
Materials:
-
Cell or tissue samples
-
Extraction Solvent (e.g., Chloroform:Methanol:Water, 1:3:1 v/v/v)[1]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Porous Graphitic Carbon)[1]
-
HPLC system with a suitable column (e.g., Hypercarb™)[1]
-
Mass Spectrometer with Electrospray Ionization (ESI) source
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., ammonium (B1175870) acetate)
-
This compound standards
Procedure:
-
Sample Preparation:
-
Extract UDP-sugars from fresh plant material or cells using the chloroform-methanol-water extraction method.[1]
-
Centrifuge to separate the phases and collect the aqueous phase containing the UDP-sugars.
-
Purify the UDP-sugars from the aqueous extract using porous graphitic carbon SPE cartridges.[1]
-
Elute the UDP-sugars and evaporate the solvent.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC-MS analysis.
-
-
HPLC Separation:
-
Inject the prepared sample onto the HPLC system.
-
Separate the UDP-sugars using a gradient elution with Mobile Phase A and B. The specific gradient will depend on the column and the specific UDP-sugars being analyzed.
-
-
MS Detection:
-
Interface the HPLC eluent with the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Quantify this compound by comparing the peak area from the sample to a standard curve generated from known concentrations of this compound standards.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: The de novo biosynthesis pathway of this compound from UDP-glucose.
Caption: Comparison of experimental workflows for this compound detection.
Caption: Logical comparison of the novel enzymatic assay and HPLC-MS method.
References
A Comparative Analysis of UDP-Xylose Synthases: From Bacteria to Humans
A deep dive into the kinetics, structure, and function of a key enzyme in glycan biosynthesis, providing researchers and drug development professionals with a comprehensive guide to UDP-xylose synthases from Escherichia coli, Arabidopsis thaliana, and Homo sapiens.
Uridine diphosphate-xylose (this compound) is a critical precursor for the biosynthesis of a vast array of glycoconjugates, including proteoglycans in animals, and cell wall polysaccharides like xylan (B1165943) and xyloglucan (B1166014) in plants.[1][2][3] The sole enzyme responsible for the de novo synthesis of this compound is this compound synthase (UXS; EC 4.1.1.35), which catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcUA). Given its central role in metabolism, UXS is a potential target for therapeutic intervention and a key enzyme in metabolic engineering. This guide provides a comparative analysis of UXS from three distinct species: the bacterium Escherichia coli, the model plant Arabidopsis thaliana, and humans.
Biochemical and Kinetic Properties: A Tale of Three Synthases
The catalytic efficiency and substrate affinity of UXS vary across different species, reflecting their diverse physiological roles. A summary of the key kinetic parameters is presented in Table 1.
| Parameter | Homo sapiens (hUXS1) | Arabidopsis thaliana (AtUxs3) | Escherichia coli (ArnA decarboxylase domain) |
| Substrate | UDP-glucuronic acid | UDP-glucuronic acid | UDP-glucuronic acid |
| Km for UDP-GlcUA (mM) | 5.1 | Data not available | Apparent Km: ~0.1 mM |
| kcat (s⁻¹) | 0.2 | Data not available | Apparent Vmax reported |
| Optimal pH | ~7.5 | Data not available | Data not available |
| Optimal Temperature (°C) | ~25 | Data not available | Data not available |
| Cofactor Requirement | Tightly bound NAD+ | Tightly bound NAD+ | NAD+ |
| Metal Ion Requirement | None | None | None |
| Inhibition | NADH, this compound (product) | Inhibited by Ca²⁺ and Mn²⁺; Not inhibited by NADH | - |
Human UXS1 exhibits a Michaelis constant (Km) for UDP-GlcUA of 5.1 mM and a turnover number (kcat) of 0.2 s⁻¹.[5] In contrast to the human enzyme, the cytosolic isoform from Arabidopsis thaliana, AtUxs3, is notably inhibited by calcium and manganese ions but, unlike some fungal UXS enzymes, is not inhibited by NADH. The UXS activity in E. coli is part of a bifunctional enzyme, ArnA, where the decarboxylase domain catalyzes the formation of UDP-4-keto-pentose, which is then used in a subsequent reaction. This functional difference is a key distinction between the prokaryotic and eukaryotic enzymes.
Structural and Mechanistic Insights
This compound synthases belong to the short-chain dehydrogenase/reductase (SDR) superfamily. The catalytic mechanism is a conserved three-step process:
-
Oxidation: The C4 hydroxyl group of UDP-GlcUA is oxidized by a tightly bound NAD+ cofactor to form a UDP-4-keto-glucuronic acid intermediate.
-
Decarboxylation: The intermediate is decarboxylated, releasing CO2 and forming a UDP-4-keto-pentose enolate.
-
Reduction: The C4 keto group is reduced by the newly formed NADH to yield this compound.
Caption: The catalytic pathway of this compound synthase.
Structurally, human UXS1 is a homodimer, and there is evidence to suggest it can form a higher-order tetramer which may be important for its catalytic activity. The active site architecture is highly conserved, featuring a catalytic triad (B1167595) of Tyr, Glu, and Arg residues that are essential for the reaction. Specifically, in human UXS1, Tyr147 acts as the catalytic base, while Glu120 and Arg277 are crucial for stabilizing intermediates and closing the active site. While crystal structures for Arabidopsis UXS are not available, sequence alignments suggest the conservation of these key catalytic residues.
Caption: Key feature comparison of this compound synthases.
A notable difference in Arabidopsis thaliana is the presence of multiple UXS isoforms with distinct subcellular localizations. Three isoforms are cytosolic (AtUXS3, 5, and 6) and three are localized to the Golgi apparatus (AtUXS1, 2, and 4). This compartmentalization suggests specialized roles for each isoform in providing this compound for different metabolic pathways. The cytosolic isoforms are considered the primary source of this compound for the synthesis of cell wall polysaccharides.
Experimental Protocols
Accurate measurement of UXS activity is crucial for its characterization. Two common methods are employed: a direct HPLC-based assay and an indirect continuous spectrophotometric assay.
HPLC-Based Assay for this compound Synthase Activity
This method allows for the direct quantification of the substrate (UDP-GlcUA) and the product (this compound).
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD+, 5 mM UDP-GlcUA, and the purified UXS enzyme in a total volume of 100 µL.
-
Incubation: Incubate the reaction at 25°C. Time points should be taken to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase C18 HPLC column.
-
Mobile Phase: A gradient of 50 mM potassium phosphate (B84403) buffer (pH 6.0) and methanol.
-
Detection: Monitor the absorbance at 262 nm.
-
-
Quantification: Calculate the amount of this compound produced by comparing the peak area to a standard curve.
Spectrophotometric Assay for this compound Synthase Activity
This continuous assay measures the production of NADH, which is an intermediate in the UXS reaction, by monitoring the increase in absorbance at 340 nm.
Methodology:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM UDP-GlcUA, and the purified UXS enzyme. For enzymes that do not have a tightly bound NAD+, such as some bacterial forms, include 1 mM NAD+ in the mixture.
-
Initiation: Start the reaction by adding the enzyme to the mixture.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculation: Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
References
- 1. Human UDP-α-d-xylose Synthase and Escherichia coli ArnA Conserve a Conformational Shunt That Controls Whether Xylose or 4-Keto-Xylose Is Produced - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Functional Showdown: Unpacking Cytosolic versus Golgi-Localized UDP-Xylose Synthesis
For researchers, scientists, and drug development professionals, understanding the nuances of nucleotide sugar metabolism is critical for deciphering cellular processes and developing targeted therapeutics. Uridine diphosphate (B83284) xylose (UDP-xylose), a key glycosyl donor, is essential for the synthesis of a wide array of glycoconjugates, including proteoglycans and hemicelluloses.[1] Intriguingly, its synthesis occurs in two distinct subcellular locations: the cytosol and the Golgi apparatus. This guide provides a comprehensive functional comparison of these two pathways, supported by experimental data, to illuminate their distinct and collaborative roles in cellular function.
The biosynthesis of this compound from UDP-glucose is a two-step enzymatic process. First, the cytosolic enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[2][3] Subsequently, this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, converts UDP-GlcA to this compound.[4][5] The subcellular localization of UXS isoforms is a key determinant of the two distinct pathways for this compound synthesis.
In plants, such as Arabidopsis thaliana, there are multiple isoforms of UXS, with some being localized to the cytosol and others being membrane-bound within the Golgi apparatus. In contrast, mammalian UXS is primarily found within the lumen of the endoplasmic reticulum (ER) and/or the Golgi apparatus.
Functional Divergence: A Tale of Two Pools
The existence of two spatially separated sites of this compound synthesis raises questions about their specific functional roles. Research indicates that these pathways are not entirely redundant and contribute to different aspects of glycosylation and metabolic regulation.
The cytosolic pathway is now understood to be the primary source of this compound for the biosynthesis of major cell wall components like xylan (B1165943) and xyloglucan (B1166014) in plants. This discovery was somewhat counterintuitive, as the xylosyltransferases responsible for synthesizing these polysaccharides are located within the Golgi lumen. This spatial separation necessitates the transport of this compound from the cytosol into the Golgi, a process mediated by specific this compound transporters (UXTs).
The Golgi-localized pathway , on the other hand, can directly supply this compound to the xylosyltransferases within the same compartment. This localized production is thought to be particularly important for initiating the synthesis of glycosaminoglycan (GAG) chains on proteoglycans, a process that begins with the transfer of xylose to a serine residue on the core protein.
A crucial aspect of the cytosolic pathway is its role in metabolic regulation. Cytosolic this compound acts as a feedback inhibitor of UGDH, the enzyme responsible for producing its precursor, UDP-GlcA. This feedback loop is vital for maintaining homeostasis of the nucleotide sugar pool within the cell.
Quantitative Insights: Gauging the Contribution of Each Pathway
Experimental evidence from Arabidopsis thaliana provides a striking quantitative comparison of the two pathways. Studies have shown that the enzymatic activity of UXS in the cytosol is approximately 17 times higher than in the microsomal fraction, which contains the Golgi membranes.
| Parameter | Cytosolic Fraction | Microsomal (Golgi) Fraction | Reference |
| Relative UXS Activity in A. thaliana stems | ~17x | 1x |
Further evidence for the predominance of the cytosolic pathway in certain contexts comes from genetic studies in Arabidopsis. Simultaneous mutations in the genes encoding the three Golgi-localized UXS isoforms (UXS1, UXS2, and UXS4) resulted in no discernible effects on plant growth or xylan biosynthesis. In stark contrast, the simultaneous downregulation or mutation of the three cytosolic UXS genes (UXS3, UXS5, and UXS6) led to severe defects, including a significant reduction in secondary wall thickness, deformed xylem vessels, and a substantial decrease in xylan content.
| Genotype (A. thaliana) | Key Phenotypes | Reference |
| uxs1 uxs2 uxs4 (Golgi-localized UXS triple mutant) | No apparent effect on plant growth or xylan biosynthesis. | |
| uxs3 uxs5 uxs6 (Cytosolic UXS triple mutant/downregulation) | Drastic reduction in secondary wall thickening, deformed xylem vessels, significant decrease in xylan content, reduced xyloglucan in primary walls. |
In mammalian cells, a compelling study using a Chinese hamster ovary (CHO) cell mutant lacking UXS activity provided critical insights. These cells were unable to synthesize GAGs. However, when a cytosolic version of UXS was introduced, GAG synthesis was restored. This elegant experiment demonstrated the existence and functionality of a this compound transporter in the Golgi of mammalian cells and highlighted that the location of this compound synthesis is not a strict requirement for its utilization in GAG synthesis, as long as a transport mechanism is in place. Furthermore, the UXS-deficient CHO cells exhibited a nearly 200-fold increase in UDP-GlcA levels, underscoring the critical role of this compound in the feedback inhibition of UGDH.
Signaling Pathways and Experimental Workflows
To visually conceptualize these complex processes, the following diagrams illustrate the key metabolic pathways, regulatory loops, and a typical experimental workflow for their investigation.
Figure 1: this compound Biosynthetic Pathways. This diagram illustrates the parallel synthesis of this compound in the cytosol and Golgi lumen and its subsequent utilization in glycosylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UDP-glucose dehydrogenase (UGDH) in clinical oncology and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]
Evaluating Alternatives to UDP-Xylose for Initiating Proteoglycan Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The initiation of proteoglycan (PG) synthesis is a critical biological process, fundamental to the formation of the extracellular matrix and the regulation of numerous signaling pathways. This process is commenced by the enzymatic transfer of a xylose residue from the donor molecule, uridine (B1682114) diphosphate-xylose (UDP-xylose), to a serine residue on a core protein. This initial step is catalyzed by xylosyltransferases (XT-I and XT-II). Given the pivotal role of this reaction, identifying and characterizing alternatives to this compound is of significant interest for both therapeutic intervention and the development of novel biotechnological tools.
This guide provides an objective comparison of the performance of the natural substrate, this compound, with identified alternative substrates and inhibitors that target the initiation of proteoglycan synthesis. The information presented is supported by experimental data to aid researchers in selecting appropriate tools for their studies.
Comparative Performance of this compound and Its Alternatives
The following table summarizes the quantitative data on the performance of this compound and its experimentally tested alternatives as substrates or inhibitors for xylosyltransferase.
| Compound | Type | Target Enzyme(s) | Key Performance Metrics |
| This compound | Natural Substrate | XT-I, XT-II | Kinetic Parameters (for XT-I) :- Km: 43.4 ± 6.9 µM[1]- Vmax: 165.9 ± 6.4 pmol/min/µg[1]- kcat: 13 min-1[1]- kcat/Km: 266 min-1mM-1[1] |
| UDP-glucose (UDP-Glc) | Alternative Substrate | XT-I | Kinetic Parameters (for XT-I) :- Km: 84.0 ± 26.6 µM[1]- Vmax: 20.4 pmol/min/µg[1]- kcat: 1.6 min-1[1]- kcat/Km: 19 min-1mM-1[1] |
| UDP-6-azidoglucose (UDP-6AzGlc) | Alternative Substrate | XT-I | Kinetic Parameters (for XT-I) :- Km: 125.8 ± 30.2 µM[1]- Vmax: 13.9 pmol/min/µg[1]- kcat: 1.1 min-1[1]- kcat/Km: 8.7 min-1mM-1[1] |
| 2-azide-xylose (2-Az-Xyl) | Inhibitor | XYLT2 | Directly inhibits the activity of XYLT2, leading to reduced glycosaminoglycan (GAG) levels and inhibited cell proliferation.[2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these compounds, the following diagrams are provided.
Caption: Initiation of Proteoglycan Synthesis and Points of Intervention.
Caption: General Workflow for Evaluating this compound Alternatives.
Experimental Protocols
The evaluation of this compound alternatives typically involves in vitro enzymatic assays with purified xylosyltransferase and in some cases, cell-based assays to assess downstream biological effects.
1. In Vitro Xylosyltransferase Activity Assay
This assay measures the transfer of a sugar moiety from a UDP-sugar donor to a specific acceptor peptide.
-
Materials:
-
Purified recombinant xylosyltransferase (e.g., human XT-I).
-
Acceptor peptide (e.g., a synthetic bikunin-like peptide such as QEEEGSGGGQGG).
-
UDP-sugar donors: this compound (control), UDP-glucose, UDP-6-azidoglucose, or other test compounds.
-
For radiolabeling assays: UDP-[14C]xylose.
-
Reaction buffer (e.g., 25 mM MES buffer pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl2, 5 mM MnCl2).
-
Detection system:
-
For radiolabeling: Scintillation counter and nitrocellulose discs or gel filtration chromatography.
-
For label-free detection: UPLC/ESI-MS/MS system.
-
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the acceptor peptide, and the purified xylosyltransferase.
-
To determine kinetic parameters for the sugar donor, vary the concentration of the UDP-sugar (this compound, UDP-Glc, or UDP-6AzGlc) while keeping the acceptor peptide concentration constant.
-
To screen for inhibitors, pre-incubate the enzyme with the potential inhibitor (e.g., 2-Az-Xyl) before adding the substrates. For IC50 determination, use a range of inhibitor concentrations.
-
Initiate the reaction by adding the UDP-sugar donor.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-16 hours).
-
Stop the reaction (e.g., by heating).
-
Separate the xylosylated peptide product from the unreacted substrates.
-
Radiolabeling method: Spot the reaction mixture onto nitrocellulose discs, wash to remove unincorporated UDP-[14C]xylose, and measure the radioactivity of the discs.
-
UPLC/ESI-MS/MS method: Dilute the reaction mixture and analyze by UPLC/ESI-MS/MS to quantify the amount of xylosylated peptide formed.
-
-
Calculate enzyme activity, kinetic parameters (Km, Vmax, kcat) using non-linear regression analysis of substrate concentration versus velocity data, or IC50 values for inhibitors.
-
2. Cell-Based Assay for Glycosaminoglycan Synthesis
This assay assesses the effect of a test compound on the overall production of GAGs in cultured cells.
-
Materials:
-
Cell line of interest (e.g., CHO cells).
-
Test compound (e.g., 2-Az-Xyl).
-
Cell culture medium and supplements.
-
Reagents for GAG quantification (e.g., Blyscan Glycosaminoglycan Assay kit).
-
Reagents for cell proliferation assay (e.g., WST-8 assay).
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and/or the culture medium.
-
Quantify the amount of GAGs (e.g., heparan sulfate) in the cell lysate or culture supernatant using a quantitative assay.
-
In parallel, assess the effect of the compound on cell proliferation to distinguish between direct inhibition of GAG synthesis and general cytotoxicity.
-
Analyze the data to determine the dose-dependent effect of the compound on GAG synthesis and cell viability.
-
Conclusion
The initiation of proteoglycan synthesis via xylosyltransferase is a highly specific process, with this compound being the preferred natural substrate. However, research has demonstrated that xylosyltransferase I exhibits some degree of promiscuity, being able to utilize UDP-glucose and the functionalized analog UDP-6-azidoglucose as alternative substrates, albeit with lower efficiency.[1] The ability to transfer an azido-modified sugar opens up possibilities for bio-orthogonal labeling and visualization of newly synthesized proteoglycans.
Furthermore, the development of specific inhibitors, such as 2-azide-xylose, provides valuable tools for probing the functional roles of glycosaminoglycans and may offer therapeutic avenues for diseases characterized by aberrant proteoglycan metabolism.[2] The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel substrates and inhibitors targeting this crucial step in glycobiology.
References
Comparative Kinetics of UDP-Xylose Synthase Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic differences between UDP-xylose synthase (UXS) isoforms is crucial for elucidating their specific roles in cellular processes and for the development of targeted therapeutics. This guide provides an objective comparison of the performance of different UXS isoforms, supported by experimental data, detailed protocols, and pathway visualizations.
This compound (UDP-Xyl) is a critical precursor for the biosynthesis of proteoglycans, hemicelluloses, and other essential glycoconjugates. The enzyme responsible for its synthesis, this compound synthase (UXS), or UDP-glucuronate decarboxylase, catalyzes the NAD+-dependent conversion of UDP-glucuronic acid (UDP-GlcA) to UDP-Xyl.[1][2][3] In many organisms, including humans and plants, UXS exists as multiple isoforms with distinct subcellular localizations, suggesting specialized functions. This guide focuses on the comparative kinetics of these isoforms.
Quantitative Data Summary
Direct comparative kinetic studies of all known UXS isoforms within a single study are limited. However, by compiling data from various publications, we can construct a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values of kinetic parameters.
Table 1: Comparative Kinetic Parameters of Human this compound Synthase 1 (hUXS1)
| Isoform | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Organism | Reference |
| hUXS1 (wild-type) | UDP-GlcUA | 0.08 ± 0.01 | 0.20 ± 0.01 | 2500 | Homo sapiens | [1] |
Table 2: Kinetic Parameters of Arabidopsis thaliana this compound Synthase Isoforms
Signaling and Metabolic Pathways
The biosynthesis of this compound is a key step in the pathway of nucleotide sugar interconversion, feeding into various glycosylation pathways essential for cellular structure and signaling.
Caption: Biosynthetic pathway of this compound and its downstream products.
Experimental Workflows
The determination of kinetic parameters for UXS isoforms typically involves recombinant protein expression and purification, followed by an enzymatic activity assay.
Caption: General experimental workflow for kinetic analysis of UXS isoforms.
Experimental Protocols
Recombinant Expression and Purification of Human UXS1
This protocol is adapted from methodologies described for the expression and purification of human UXS1 and other recombinant synthases.
a. Gene Cloning and Expression Vector Construction:
-
The coding sequence for human UXS1 is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His6-tagged fusion protein.
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to promote proper protein folding.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
c. Protein Purification:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme, DNase I, and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged UXS1 with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
This compound Synthase Activity Assay
This protocol is based on HPLC and capillary electrophoresis methods used to measure UXS activity.
a. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl or sodium phosphate (B84403) buffer (pH 7.5-8.0)
-
A known concentration of purified UXS enzyme
-
Varying concentrations of UDP-GlcA (substrate) for kinetic analysis
-
1 mM NAD+ (cofactor)
-
1 mM DTT
-
b. Enzymatic Reaction:
-
Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the purified UXS enzyme.
-
Incubate for a specific time period during which the reaction is linear (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile (B52724) or by boiling.
c. Product Detection and Quantification:
-
HPLC Method:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant using an HPLC system equipped with an anion-exchange column (e.g., SAX).
-
Separate the substrate (UDP-GlcA) and product (UDP-Xyl) using an appropriate buffer gradient.
-
Detect the UDP-sugars by UV absorbance at 262 nm.
-
Quantify the amount of UDP-Xyl produced by comparing the peak area to a standard curve.
-
-
Capillary Electrophoresis Method:
-
After protein precipitation with acetonitrile, resolve the soluble compounds by capillary zone electrophoresis.
-
Identify and quantify the UDP-Xyl peak by comparison with known standards.
-
d. Kinetic Analysis:
-
Determine the initial reaction velocities at different UDP-GlcA concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
References
- 1. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
UDP-Xylose as a Biomarker in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical intermediate in cellular metabolism, serving as the primary donor of xylose for the biosynthesis of proteoglycans and other glycoconjugates. Dysregulation of this compound metabolism has been implicated in the pathophysiology of several metabolic diseases, including liver fibrosis and osteoarthritis, making it a molecule of significant interest as a potential biomarker. This guide provides a comparative analysis of this compound, and its closely related enzyme xylosyltransferase, against established biomarkers for these conditions, supported by experimental data and detailed protocols.
Executive Summary
Direct quantification of this compound in clinical samples is not yet a widespread practice, and as such, there is a lack of established comparative data for its performance as a standalone biomarker. However, the activity of xylosyltransferase (XT) , the enzyme that utilizes this compound to initiate proteoglycan synthesis, serves as a functional and quantifiable proxy for the metabolic flux of the this compound pathway. Increased XT activity has been observed in both liver fibrosis and osteoarthritis, reflecting the pathological increase in proteoglycan synthesis in these conditions. This guide will focus on the comparative validation of xylosyltransferase activity against established biomarkers.
Comparison with Established Biomarkers
Liver Fibrosis
In liver fibrosis, there is an excessive accumulation of extracellular matrix proteins, including proteoglycans. The synthesis of these proteoglycans is dependent on the availability of this compound and the activity of xylosyltransferase.
Table 1: Comparison of Serum Xylosyltransferase Activity and Serum Hyaluronic Acid for Liver Fibrosis Diagnosis
| Biomarker | Methodology | Healthy Control Levels (males) | Liver Fibrosis Patient Levels (males) | Healthy Control Levels (females) | Liver Fibrosis Patient Levels (females) | Diagnostic Performance (AUROC) |
| Xylosyltransferase (XT) Activity | Liquid chromatography-tandem mass spectrometry | 23.9 ± 2.8 mU/L[1] | 27.2 ± 2.8 mU/L[1] | 21.5 ± 3.7 mU/L[1] | 23.6 ± 3.0 mU/L[1] | Not yet established |
| Hyaluronic Acid (HA) | ELISA | < 50 ng/mL[2] | > 100 ng/mL (in ≥F3 fibrosis)[2] | < 50 ng/mL[2] | > 100 ng/mL (in ≥F3 fibrosis)[2] | High (e.g., 0.93 for cirrhosis)[3] |
Note: XT activity positively correlates with the stage of fibrosis but may decline in patients with histologically proven cirrhosis.[1] Hyaluronic acid levels also correlate with the stage of fibrosis.
Osteoarthritis
Osteoarthritis is characterized by the degradation of articular cartilage, a process that involves the remodeling of the proteoglycan-rich extracellular matrix.
Table 2: Comparison of Xylosyltransferase Activity and Cartilage Oligomeric Matrix Protein (COMP) for Osteoarthritis Diagnosis
| Biomarker | Sample Type | Methodology | Healthy/Normal Levels | Osteoarthritis Patient Levels | Diagnostic Performance |
| Xylosyltransferase (XT) Activity | Synovial Fluid | Radiochemical Assay | Not specified | 2.50 mU/L (median)[4] | Higher in rheumatoid arthritis than osteoarthritis[4] |
| Xylosyltransferase (XT) Activity | Serum | LC-MS/MS | Varies by gender | Significantly higher in patients with long disease duration[5] | Potential for staging and monitoring[5] |
| Cartilage Oligomeric Matrix Protein (COMP) | Synovial Fluid | ELISA | Not specified | 47 µg/mL[6] | Elevated in OA, but not specific[6] |
| Cartilage Oligomeric Matrix Protein (COMP) | Serum | ELISA | Varies | 152 ng/mL (optimal threshold for early OA post-injury)[6] | Can distinguish early OA from healthy controls[6] |
Signaling and Metabolic Pathways
This compound Synthesis and Role in Proteoglycan Elongation
This compound is synthesized from UDP-glucose in a two-step enzymatic process. It is then utilized by xylosyltransferases in the Golgi apparatus to initiate the formation of glycosaminoglycan (GAG) chains on proteoglycan core proteins. This is a critical step in the synthesis of molecules like chondroitin (B13769445) sulfate (B86663) and heparan sulfate, which are integral components of the extracellular matrix.
References
- 1. Increased serum xylosyltransferase activity in patients with liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyaluronan in liver fibrosis: basic mechanisms, clinical implications, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. UDP-D-xylose: proteoglycan core protein beta-D-xylosyltransferase: a new marker of cartilage destruction in chronic joint diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutational and functional analyses of xylosyltransferases and their implication in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and omics biomarkers in osteoarthritis diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Plant-Based Xylose: A Comparative Analysis of Leading Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of plant-based carbohydrates like xylose is paramount. This guide provides an objective comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Enzymatic Assays, and Spectrophotometric Methods. Supported by experimental data, this document will delve into the principles, performance, and protocols of each technique to aid in the selection of the most suitable method for your research needs.
The determination of xylose content in plant biomass and derived products is crucial for a variety of applications, from biofuel production and materials science to understanding metabolic pathways and developing novel therapeutics. The choice of analytical method can significantly impact the accuracy, precision, and throughput of these measurements. This guide offers a comprehensive overview to inform that decision.
Comparative Performance of Analytical Methods
The selection of an analytical method hinges on a balance of factors including sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of the most common methods for xylose quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Enzymatic Assay | Spectrophotometric Method |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by detection. | Separation of volatile derivatives based on boiling point and polarity, followed by detection. | Specific enzymatic conversion of xylose, coupled to a detectable signal (e.g., absorbance change). | Chemical reaction of xylose to form a colored product, with concentration determined by absorbance. |
| Limit of Detection (LOD) | ~0.8 ppm (with RI detector)[1] | ~0.03 mg/L (as alditol acetates with MS detector)[2] | ~0.701 mg/L[3] | ~100 mg/L (Orcinol-based)[4] |
| Limit of Quantification (LOQ) | ~2.5 ppm (with RI detector)[1] | 1.10 to 3.06 ng/µL (as alditol acetates)[5] | ~1.89 mg/dL[6] | Varies, often in the g/L range[7] |
| Linearity Range | 11-100 µ g/100 µL[1] | 3.33 to 333.33 ng/µL[5] | 0.125 to 5.0 mg/L[8] | 100-500 mg/L[4] |
| Precision (%RSD) | < 5.1%[9] | Intra-assay: 7.2% to 11.2%; Inter-assay: 6.8% to 13.2%[2] | Intra-assay: <6.02%; Inter-assay: <6.45%[8] | Generally higher than other methods. |
| Specificity | Moderate to High (dependent on column and detector) | High (especially with MS detection) | Very High | Low to Moderate (potential for interference from other sugars) |
| Throughput | High | Moderate (requires derivatization) | High (amenable to microplate format) | High |
| Sample Preparation | Minimal (filtration, dilution) | Extensive (hydrolysis, reduction, derivatization) | Minimal to Moderate (dilution, potential for deproteinization) | Moderate (hydrolysis, reaction setup) |
| Instrumentation Cost | High | High | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This method is suitable for the routine quantification of xylose in various sample matrices.
1. Sample Preparation:
-
For solid samples (e.g., plant biomass), perform acid hydrolysis to release monosaccharides. A typical procedure involves a two-stage sulfuric acid hydrolysis[10].
-
Neutralize the hydrolysate with calcium carbonate and centrifuge to remove precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection[1].
-
For liquid samples, dilute as necessary to fall within the calibration range and filter.
2. HPLC Conditions:
-
Column: Bio-Rad Aminex HPX-87P column (300 mm x 7.8 mm) is commonly used for sugar analysis[10].
-
Mobile Phase: HPLC-grade water[10].
-
Flow Rate: 0.6 mL/min[10].
-
Column Temperature: 80-85 °C[10].
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 40 °C)[10].
-
Injection Volume: 20 µL.
3. Calibration:
-
Prepare a series of xylose standards of known concentrations in HPLC-grade water.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of xylose in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for complex matrices, but requires a more involved sample preparation process involving derivatization to make the sugars volatile.
1. Sample Preparation and Derivatization (Alditol Acetate Method):
-
Hydrolysis: Perform acid hydrolysis of the plant biomass as described for the HPLC method[10].
-
Reduction: After neutralization, reduce the monosaccharides to their corresponding alditols. This is typically done by adding sodium borohydride (B1222165) (NaBH4) and incubating at room temperature[11].
-
Acetylation: Acetylate the alditols to form volatile alditol acetates. This is achieved by adding acetic anhydride (B1165640) and a catalyst (e.g., 1-methylimidazole) and heating[11].
-
Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane) and wash with water.
-
Drying and Reconstitution: Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate to dryness. Reconstitute the sample in a suitable solvent (e.g., acetone) for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis, such as a DB-225 or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the different alditol acetates. An example program starts at a lower temperature and ramps up to a final temperature[11].
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
3. Calibration:
-
Prepare calibration standards of xylose and derivatize them in the same manner as the samples.
-
The use of an internal standard (e.g., myo-inositol) added before the derivatization step is highly recommended for accurate quantification.
Enzymatic Assay
Enzymatic assays are highly specific and can be performed with relatively simple laboratory equipment. Commercial kits are widely available for the quantification of D-xylose.
1. Principle: The assay is typically based on the action of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration[12].
2. Reagents (based on a typical kit):
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
NAD+ solution.
-
Xylose dehydrogenase (XDH) enzyme solution.
-
D-xylose standard solution.
3. Assay Procedure (Manual or Microplate):
-
Pipette distilled water, sample, and standard into separate cuvettes or microplate wells.
-
Add the buffer and NAD+ solution to each.
-
Mix and read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding the xylose dehydrogenase enzyme.
-
Incubate for a specified time at a controlled temperature (e.g., 6 minutes at 37°C)[3].
-
Read the final absorbance (A2) at 340 nm[13].
4. Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for the sample and the standard.
-
Subtract the absorbance change of the blank from the absorbance change of the samples and standard.
-
Calculate the concentration of xylose in the sample based on the absorbance change of the known standard.
Spectrophotometric (Orcinol) Method
This colorimetric method is relatively simple and inexpensive but can be less specific than other techniques.
1. Principle: Pentoses, such as xylose, are dehydrated in the presence of strong acid and heat to form furfural (B47365). The furfural then reacts with orcinol (B57675) in the presence of a ferric chloride catalyst to produce a colored complex, which can be measured spectrophotometrically[4].
2. Reagents:
-
Orcinol Reagent: A solution of orcinol in concentrated hydrochloric acid containing ferric chloride[14].
-
Xylose Standard Solutions: A series of xylose solutions of known concentrations.
3. Assay Procedure:
-
Pipette samples and standards into test tubes.
-
Add the Orcinol reagent to each tube.
-
Heat the tubes in a boiling water bath for a defined period (e.g., 10 minutes)[14].
-
Cool the tubes to room temperature.
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 670 nm)[4][7].
4. Calibration:
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the xylose concentration in the samples from the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and the relationships between these analytical techniques, the following diagrams have been generated.
Caption: General experimental workflow for xylose quantification from plant biomass.
Caption: Logical relationships of xylose quantification methods based on key attributes.
References
- 1. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. A Spectrophotometric Method for Quantitative Determination of Xylose In Fermentation Medium | AIChE [aiche.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of carbohydrate composition in lignocellulosic biomass by high performance liquid chromatography and gas chromatography analysis :: BioResources [bioresources.cnr.ncsu.edu]
- 11. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 12. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling UDP-xylose
Uridine diphosphate (B83284) xylose (UDP-xylose) is a nucleotide sugar essential in the biosynthesis of proteoglycans and other glycoconjugates.[1] While it is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial for maintaining a safe research environment and ensuring the integrity of your experiments.[2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Risk Assessment
According to available safety data, this compound is considered a non-hazardous material.[2] However, as with any chemical, it is important to handle it with care to minimize any potential risks. The primary considerations are to avoid direct contact with skin and eyes and to prevent ingestion or inhalation.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to ensure personal safety and prevent contamination of the substance.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves | Nitrile rubber gloves with a thickness greater than 0.11 mm are suitable. |
| Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing from potential splashes. |
| Respiratory Protection | Not generally required | A respirator may be necessary if dust is generated during handling of the solid form. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure ensures the safe handling of this compound from receipt to disposal.
-
Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Verify that all necessary PPE is available and in good condition.
-
Review the experimental protocol to determine the required quantities of this compound.
-
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
If working with the solid form, weigh it in a designated area, taking care to avoid creating dust.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Handle all solutions containing this compound with the same care as the solid form.
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale the compound.
-
-
Post-Handling Procedures:
-
Clean the work area thoroughly after use.
-
Wash hands thoroughly after handling the substance.
-
Store this compound in a tightly sealed container at -20°C for long-term storage.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid this compound: Uncontaminated, solid this compound can typically be disposed of as non-hazardous solid waste. It should be placed in a clearly labeled, sealed container.
-
Aqueous Solutions: If the aqueous solution does not contain any hazardous materials, it can often be flushed down the sanitary sewer with copious amounts of water, though you should always check with your institution's Environmental Health and Safety (EHS) department first.
-
Contaminated Materials: Any this compound, solid or in solution, that is contaminated with hazardous materials must be disposed of as hazardous waste according to the nature of the contaminant.
-
Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate can typically be disposed of down the drain. After rinsing, deface the label and dispose of the container in the appropriate recycling stream.
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes. If irritation persists, seek medical attention.
-
Skin Contact: Rinse the affected area with plenty of soapy water.
-
Ingestion: Rinse your mouth with water. If you feel unwell, seek medical attention.
-
Inhalation: Move the person into fresh air. If you feel unwell, seek medical attention.
-
Spills: The material can be collected with a wet cloth or gently swept into a suitable container for proper disposal.
Visualizations
Caption: Workflow for the Safe Handling of this compound.
Caption: Logic Diagram for PPE Selection for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
